N'-Boc-N-(Gly-Oleoyl)-Lys
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H57N3O6 |
|---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(Z)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12-/t26-/m0/s1 |
InChI Key |
KGOQBRYHELEEDT-NIFVDBSRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys: Function and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Boc-N-(Gly-Oleoyl)-Lysine is a crucial lipidated amino acid derivative that serves as a cornerstone in modern peptide drug development and bioconjugation. Its unique trifunctional structure, comprising a Boc-protected alpha-amino group, a re-activatable epsilon-amino group, and a lipophilic oleoyl-glycyl moiety, offers a versatile platform for enhancing the therapeutic potential of peptides. The primary function of this molecule is to facilitate peptide lipidation, a key strategy to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics, such as short in-vivo half-life and rapid renal clearance. This guide provides a comprehensive overview of the function of N'-Boc-N-(Gly-Oleoyl)-Lys, including its role in peptide synthesis, its impact on the pharmacokinetic and pharmacodynamic properties of peptides, and its emerging applications in targeted drug delivery systems like PROTACs.
Core Function: A Lipidated Building Block for Enhanced Peptide Therapeutics
The fundamental role of this compound lies in its utility as a specialized building block in solid-phase peptide synthesis (SPPS). The incorporation of this molecule into a peptide sequence imparts a lipid character to the final peptide, a process known as lipidation. This modification is a clinically validated strategy to improve the pharmacological properties of peptide and protein drugs.[1]
The oleoyl (B10858665) group, a monounsaturated fatty acid, provides the lipophilic anchor. This lipid tail can reversibly bind to circulating albumin, a plasma protein, effectively creating a circulating reservoir of the peptide drug. This association with albumin significantly increases the hydrodynamic radius of the peptide, preventing its rapid clearance by the kidneys and prolonging its circulation half-life. The glycine (B1666218) spacer between the oleoyl chain and the lysine (B10760008) backbone provides flexibility and can influence the overall properties of the resulting lipopeptide.
The tert-butyloxycarbonyl (Boc) group on the N'-alpha-amino position is a standard protecting group in peptide synthesis. It ensures that the alpha-amino group does not participate in unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The Boc group can be selectively removed under acidic conditions to allow for the stepwise elongation of the peptide.
Applications in Drug Development
The primary application of this compound is in the development of long-acting peptide therapeutics. By extending the half-life of peptides, this modification allows for less frequent dosing regimens, improving patient compliance and therapeutic outcomes.
Furthermore, this compound is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkyl chain of the oleoyl group in this compound can be incorporated as part of the linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC.
Experimental Protocols
Hypothetical Synthesis Workflow of this compound
The synthesis would likely involve a multi-step process:
-
Protection of Lysine: The synthesis would begin with the selective protection of the α-amino group of L-lysine with a Boc group, yielding Nα-Boc-L-lysine.
-
Activation of Oleic Acid: Oleic acid would be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or another active ester.
-
Coupling of Glycine: The activated oleic acid would then be coupled to the amino group of glycine to form Oleoyl-Glycine.
-
Coupling to Lysine: The carboxyl group of Oleoyl-Glycine would be activated and subsequently coupled to the ε-amino group of Nα-Boc-L-lysine.
-
Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: Hypothetical workflow for the synthesis of this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence during standard Boc-chemistry SPPS.
Materials:
-
This compound
-
Appropriate solid support resin (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Activating agent (e.g., DIPEA)
-
Deprotection reagent (e.g., Trifluoroacetic acid in Dichloromethane)
-
Solvents (e.g., DMF, DCM)
Protocol:
-
Resin Preparation: The solid support resin is swelled in an appropriate solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid of the desired peptide is coupled to the resin.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.
-
Neutralization: The resin is neutralized with a base such as DIPEA.
-
Coupling of this compound: this compound is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.
-
Chain Elongation: Subsequent amino acids are coupled by repeating the deprotection, neutralization, and coupling steps.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude lipopeptide is purified by reverse-phase HPLC.
Caption: Workflow for incorporating this compound into a peptide via SPPS.
Quantitative Data
As of the latest literature review, specific quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for peptides synthesized using this compound (CAS 2353409-71-7) are not extensively published in publicly accessible databases. The data that is available generally pertains to the broader class of lipidated peptides. The following table summarizes the expected impact of oleoyl lipidation on peptide pharmacokinetics based on general knowledge of this class of molecules.
| Parameter | Expected Change with Oleoyl Lipidation | Rationale |
| Half-life (t½) | Significant Increase | Binding to serum albumin reduces renal clearance. |
| Volume of Distribution (Vd) | Decrease | Sequestration in the plasma due to albumin binding. |
| Clearance (CL) | Significant Decrease | Reduced glomerular filtration rate due to increased size. |
| Bioavailability (Oral) | Generally Low (but potentially enhanced over non-lipidated peptide) | Lipophilicity may slightly improve absorption, but enzymatic degradation in the gut remains a challenge. |
Signaling Pathways and Logical Relationships
The primary mechanism by which this compound-modified peptides exert their extended action is through their interaction with serum albumin and subsequent modulation of their pharmacokinetic profile. This does not directly implicate a specific signaling pathway but rather a physiological transport and clearance pathway.
Caption: Pharmacokinetic pathway of a peptide modified with this compound.
Conclusion
This compound is a vital tool in the arsenal (B13267) of medicinal chemists and drug developers. Its function as a lipidating agent for peptides provides a reliable method to significantly improve their pharmacokinetic profiles, thereby enhancing their therapeutic efficacy. The Boc protection strategy allows for its seamless integration into standard solid-phase peptide synthesis workflows. As the field of peptide therapeutics continues to expand, and with the rise of novel modalities like PROTACs, the utility of specialized building blocks such as this compound is set to grow, paving the way for the development of more effective and patient-friendly peptide-based medicines. Further research documenting the specific quantitative effects and detailed applications of this particular compound will be invaluable to the scientific community.
References
Unraveling the Cellular Mechanisms of N'-Boc-N-(Gly-Oleoyl)-Lys: A Proposed Investigatory Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract: N'-Boc-N-(Gly-Oleoyl)-Lysine is a novel lipoamino acid construct. While direct experimental data on its mechanism of action is not currently available in the public domain, its structural components—an N-terminally protected glycine, an oleoyl (B10858665) group, and a lysine (B10760008) residue—suggest a range of plausible cellular interactions. This technical guide outlines a proposed mechanism of action for N'-Boc-N-(Gly-Oleoyl)-Lys, drawing inferences from the known biological activities of its constituent parts. We present a hypothetical framework for its cellular activity, detail robust experimental protocols for its investigation, and provide visual representations of potential signaling pathways and workflows to guide future research.
Proposed Mechanism of Action
Based on its structure, this compound is hypothesized to function as a modulator of cellular membranes and potentially as an inhibitor of specific enzymes. The oleoyl tail suggests a strong affinity for lipid bilayers, potentially altering membrane fluidity and the function of membrane-associated proteins. The glycine-lysine headgroup may interact with cell surface receptors or intracellular signaling molecules.
Potential Cellular Targets
-
Cellular Membranes: The oleoyl moiety could facilitate insertion into the plasma membrane, altering its physical properties and influencing the activity of embedded proteins such as ion channels and receptors.
-
Enzyme Inhibition: Lipidated amino acids and peptides have been explored as enzyme inhibitors. Potential targets for this compound could include proteases, kinases, or lipases, where the oleoyl group could interact with hydrophobic pockets of the enzyme active site.
-
Drug Delivery: The amphipathic nature of the molecule suggests its potential as a permeation enhancer, facilitating the cellular uptake of other molecules.
Hypothesized Signaling Pathways
Given the potential for membrane interaction, this compound could influence signaling pathways that are initiated at the cell membrane. For instance, by altering the lipid raft composition or the dimerization of receptors, it could modulate pathways such as:
-
Phospholipase C (PLC) Pathway: Alterations in membrane fluidity could affect the activity of PLC, leading to changes in intracellular calcium levels and protein kinase C (PKC) activation.
-
PI3K/Akt Pathway: Interactions with receptor tyrosine kinases or other membrane-associated proteins could trigger the PI3K/Akt signaling cascade, impacting cell survival and proliferation.
Quantitative Data from Related Compounds
To provide context for the potential potency of this compound, the following table summarizes data from structurally related lipidated amino acids and peptides.
| Compound/Scaffold | Target/Assay | Quantitative Metric | Value | Reference Compound |
| Oleoyl-L-carnitine | CPT1 Inhibition | IC50 | 3.5 µM | Etomoxir |
| Myristoyl-CoA | Protein N-myristoyltransferase | Km | 0.8 µM | - |
| Palmitoyl-L-lysine | Self-assembly | Critical Micelle Concentration | 1.2 mM | - |
Detailed Experimental Protocols
The following protocols are proposed to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.
-
Methodology:
-
Seed cells (e.g., HeLa, HEK293, a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.
-
Replace the medium in the cell plates with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions. Measure absorbance at the appropriate wavelength.
-
Calculate IC50 values using non-linear regression analysis.
-
Membrane Fluidity Assay
-
Objective: To assess the effect of this compound on the fluidity of cellular membranes.
-
Methodology:
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Label the cells with a fluorescent membrane probe sensitive to lipid packing, such as Laurdan or DPH.
-
Measure the fluorescence emission spectrum of the probe using a fluorescence spectrophotometer or a fluorescence microscope.
-
Calculate the generalized polarization (GP) for Laurdan or the fluorescence anisotropy for DPH to determine changes in membrane fluidity. An increase in GP or anisotropy indicates decreased fluidity.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-PKC, PKC, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Proposed Signaling Pathways
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow for Mechanism of Action Study
Caption: Experimental workflow for elucidating the mechanism of action.
An In-depth Technical Guide to the Introduction of Boc Protection in the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and introduction of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of the lipoamino acid conjugate, N'-Boc-N-(Gly-Oleoyl)-Lysine. This guide details the strategic importance of Boc protection in multi-step synthesis, provides detailed experimental protocols, summarizes quantitative data, and illustrates key chemical and procedural workflows.
Introduction to Boc Protection in Peptide and Lipoamino Acid Synthesis
In the intricate field of peptide and modified amino acid synthesis, protecting groups are indispensable tools for preventing undesirable side reactions at reactive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This acid lability makes it orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses.[3]
The primary function of the Boc group is to temporarily mask the nucleophilic nature of an amino group, thereby directing the reaction to other desired sites.[2] In the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine, the Boc group is strategically placed on the ε-amino group of the lysine (B10760008) side chain. This ensures that during the subsequent peptide coupling steps—first with glycine (B1666218) and then with oleic acid—the acylation occurs specifically at the α-amino group of the lysine, preventing branching and ensuring the correct linear structure of the final molecule.[4] The lipidation of peptides and amino acids is a key strategy to enhance their therapeutic properties, such as improving half-life, reducing immunogenicity, and enabling intracellular uptake.[5][6]
Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine: A Stepwise Approach
The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is a multi-step process that can be logically broken down into three key stages:
-
Selective Boc Protection of the Lysine Side Chain: The synthesis begins with the selective protection of the ε-amino group of L-lysine with a Boc group to yield Nε-Boc-L-lysine.
-
Dipeptide Formation: The α-amino group of Nε-Boc-L-lysine is then coupled with an N-terminally protected glycine (e.g., Fmoc-Gly-OH) followed by deprotection, or directly with glycine methyl ester followed by saponification, to form the Gly-Lys(Boc) dipeptide.
-
N-terminal Lipidation: Finally, the free N-terminal amino group of the Gly-Lys(Boc) dipeptide is acylated with oleic acid to yield the target molecule, N'-Boc-N-(Gly-Oleoyl)-Lysine.
The overall synthetic pathway is depicted below.
Experimental Protocols
The following protocols are based on established methods for Boc protection, peptide coupling, and N-acylation.[1][7][8]
This protocol describes the selective protection of the ε-amino group of L-lysine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
-
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve L-Lysine hydrochloride (1 equivalent) in an aqueous solution of sodium bicarbonate (3 equivalents).
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the lysine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the mixture with ethyl acetate to remove unreacted Boc anhydride (B1165640) and byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield Nε-Boc-L-Lysine as a white solid.
-
This protocol details the coupling of Fmoc-glycine to Nε-Boc-L-Lysine followed by Fmoc deprotection.
-
Materials:
-
Nε-Boc-L-Lysine (from Protocol 1)
-
Fmoc-Gly-OH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Diethyl ether
-
-
Procedure:
-
Dissolve Nε-Boc-L-Lysine (1 equivalent), Fmoc-Gly-OH (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.
-
Cool the solution to 0°C and add EDC·HCl (1.1 equivalents).
-
Add DIPEA (2.5 equivalents) and stir the reaction mixture at 0°C for 30 minutes, then at room temperature overnight.
-
Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate to obtain the crude Fmoc-Gly-Lys(Boc)-OH.
-
Dissolve the protected dipeptide in DMF and add an equal volume of 20% piperidine in DMF. Stir for 1-2 hours at room temperature to remove the Fmoc group.
-
Precipitate the deprotected dipeptide, Gly-Lys(Boc)-OH, by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
This protocol describes the final N-acylation step with oleic acid.
-
Materials:
-
Gly-Lys(Boc)-OH (from Protocol 2)
-
Oleic acid
-
EDC·HCl
-
HOBt
-
DIPEA
-
DMF
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve Gly-Lys(Boc)-OH (1 equivalent), oleic acid (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.
-
Cool the mixture to 0°C and add EDC·HCl (1.1 equivalents).
-
Add DIPEA (2.5 equivalents) and stir at 0°C for 30 minutes, then at room temperature overnight.
-
Remove DMF under vacuum. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the final product.[9]
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Boc-protected lipoamino acids. Yields and reaction times can vary based on scale and specific reaction conditions.
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Time (h) | Typical Yield (%) |
| 1 | Nε-Boc Protection of Lysine | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-16 | 85-95 |
| 2 | Dipeptide Formation | Fmoc-Gly-OH, EDC, HOBt | DMF | 12-18 | 80-90 |
| 3 | N-terminal Oleoylation | Oleic Acid, EDC, HOBt | DMF | 12-18 | 70-85 |
Table 2: Characterization Data for Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| Nε-Boc-L-Lysine | C₁₁H₂₂N₂O₄ | 246.30 | ¹H NMR, ¹³C NMR, MS (ESI+) confirming mass |
| Gly-Lys(Boc)-OH | C₁₃H₂₅N₃O₅ | 303.36 | ¹H NMR, ¹³C NMR, MS (ESI+) confirming mass |
| N'-Boc-N-(Gly-Oleoyl)-Lysine | C₃₁H₅₇N₃O₆ | 567.80 | ¹H NMR showing signals for oleoyl (B10858665) chain, glycine, and lysine; MS (ESI+) confirming mass; IR showing amide and carbamate (B1207046) C=O stretches |
Workflow and Mechanism Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and the chemical mechanism of Boc protection.
The mechanism of Boc protection involves the nucleophilic attack of the amine on the Boc anhydride.
Conclusion
The strategic use of the Boc protecting group on the lysine side chain is fundamental to the successful synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. It allows for the regioselective formation of amide bonds at the α-amino position, enabling the construction of this complex lipoamino acid derivative. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for the synthesis, purification, and characterization of this molecule, which is of significant interest for applications in drug delivery and the development of peptide-based therapeutics.[10][11] Careful execution of each step and rigorous purification are critical to obtaining the final product with high purity.
References
- 1. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A review of lipidation in the development of advanced protein and peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 7. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N'-Boc-N-(Gly-Oleoyl)-Lys, CAS 2353409-71-7 | AxisPharm [axispharm.com]
N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide to its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized chemical building block designed for advanced applications in drug discovery. As a lipidated amino acid derivative, its primary utility lies in its function as a linker, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), and in the enhancement of peptide therapeutics. The incorporation of an oleoyl (B10858665) group—a monounsaturated fatty acid—is a strategic design choice aimed at improving the pharmacokinetic properties of therapeutic molecules. This guide provides an in-depth overview of the core applications, general synthetic methodologies, and the theoretical framework for utilizing this compound in drug development programs. While specific examples of its use in published literature are not yet available, this document outlines its intended applications based on the principles of lipidation and PROTAC design.
Introduction to this compound
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-amino group is acylated with an oleoyl-glycyl moiety. This trifunctional structure provides a versatile platform for chemical conjugation. The Boc group offers a stable protecting group that can be removed under acidic conditions, revealing a primary amine for further coupling. The carboxylic acid of the lysine (B10760008) provides a handle for conjugation, making it an ideal component for building larger, more complex molecules.
The key feature of this molecule is the oleoyl group. Lipidation, the covalent attachment of a lipid moiety, is a well-established strategy in drug design to enhance the therapeutic potential of peptides and small molecules.[1]
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine |
| Molecular Formula | C31H57N3O6 |
| Molecular Weight | 567.80 g/mol [2] |
| CAS Number | 2353409-71-7[1][2] |
| Appearance | To be determined (typically a solid) |
| Solubility | Soluble in organic solvents like DMSO[2] |
| Key Functional Groups | - Boc-protected primary amine- Carboxylic acid- Oleoyl (lipid) chain- Glycine (B1666218) spacer |
Core Applications in Drug Discovery
Lipidation for Enhanced Pharmacokinetics
A major challenge in the development of peptide and some small molecule drugs is their rapid clearance from the body and poor membrane permeability. Lipidation addresses these issues by:
-
Prolonging Half-Life: The long alkyl chain of the oleoyl group can reversibly bind to serum albumin, a protein in the bloodstream. This binding effectively creates a circulating reservoir of the drug, reducing its renal clearance and significantly extending its half-life.[1]
-
Improving Membrane Permeability: The lipophilic nature of the fatty acid can enhance the ability of a drug to cross cell membranes, which can be crucial for reaching intracellular targets.
Table 2: General Effects of Lipidation on Drug Properties
| Parameter | Effect of Lipidation | Rationale |
| Plasma Half-life | Increased | Reversible binding to serum albumin reduces renal clearance. |
| Bioavailability | Potentially Increased | Enhanced absorption and protection from enzymatic degradation. |
| Cellular Uptake | Potentially Increased | Increased lipophilicity can facilitate passive diffusion across cell membranes. |
| Metabolic Stability | Potentially Increased | Steric hindrance from the lipid chain can protect against enzymatic degradation. |
Application in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. A PROTAC consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.
This compound is designed to be used as a component of the linker in PROTAC synthesis.[2] The incorporation of a lipidated linker can offer several advantages:
-
Improved Physicochemical Properties: The lipid chain can influence the solubility and cell permeability of the entire PROTAC molecule.
-
Enhanced In Vivo Efficacy: By extending the half-life of the PROTAC, the lipid moiety can lead to more sustained protein degradation in vivo.
Synthesis and Experimental Protocols
While a specific, published protocol for the synthesis of this compound is not available, a general methodology can be inferred from standard peptide and organic chemistry techniques.
Proposed Synthesis of this compound
The synthesis would likely proceed in a multi-step fashion:
-
Activation of Oleic Acid: Oleic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an active ester (e.g., NHS ester) or an acid chloride.
-
Coupling with Glycine: The activated oleic acid is then reacted with the amino group of glycine (with its carboxylic acid protected, e.g., as a methyl or ethyl ester) to form Oleoyl-Glycine.
-
Deprotection of Glycine: The carboxylic acid of Oleoyl-Glycine is deprotected.
-
Coupling to Boc-Lys-OH: The Oleoyl-Glycine is then activated and coupled to the alpha-amino group of Nε-Boc-L-lysine. Standard peptide coupling reagents like HATU or HBTU can be used for this step.
-
Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.
General Protocol for Incorporation into a PROTAC
This protocol describes a general workflow for using a linker like this compound to synthesize a PROTAC.
-
Linker Preparation:
-
The N'-Boc protecting group of this compound is removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes the primary amine at the N' position.
-
The carboxylic acid of the lysine part of the molecule is activated using a coupling reagent (e.g., HATU, HOBt, and DIPEA in DMF).
-
-
Sequential Coupling:
-
Step A: Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (which should have a suitable functional group, often a free amine). The reaction is monitored by LC-MS until completion. The product is purified.
-
Step B: Coupling to the Target Protein Ligand: The product from Step A, which now has a free amine from the deprotected Boc group, is reacted with the target protein ligand (which should have an activated carboxylic acid).
-
Alternatively, the sequence of coupling can be reversed.
-
-
Final Purification:
-
The final PROTAC molecule is purified to a high degree using preparative reverse-phase HPLC.
-
The identity and purity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
References
Methodological & Application
Application Notes: N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation to a Target Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein lipidation is a critical post-translational modification that plays a fundamental role in regulating protein structure, function, and subcellular localization. The covalent attachment of lipid moieties can enhance protein-membrane interactions, facilitate protein-protein interactions, and influence signaling pathways. This application note provides a detailed protocol for the conjugation of N'-Boc-N-(Gly-Oleoyl)-Lysine, a lipidated amino acid, to a target protein. This process allows for the site-specific introduction of an oleoyl (B10858665) group, enabling studies on the effects of lipidation on protein behavior and the development of lipidated protein therapeutics.
The protocol describes a two-step process. First, the carboxyl group of N'-Boc-N-(Gly-Oleoyl)-Lys is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with primary amines (lysine residues or the N-terminus) on the target protein to form stable amide bonds. Subsequent purification and characterization steps ensure the quality and integrity of the final lipidated protein conjugate.
Experimental Protocols
Materials and Reagents
-
Target Protein
-
N'-Boc-N-(Gly-Oleoyl)-Lysine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO appropriate for the target protein)
-
Bradford Assay Reagent
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Activation of N'-Boc-N-(Gly-Oleoyl)-Lysine
-
Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine in anhydrous DMF to a final concentration of 10 mM.
-
Add a 1.5-fold molar excess of EDC to the solution.
-
Add a 1.5-fold molar excess of NHS to the solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring, protected from light. This reaction forms the NHS-ester of N'-Boc-N-(Gly-Oleoyl)-Lysine.
Protocol 2: Conjugation to the Target Protein
-
Prepare the target protein in PBS at a concentration of 1-5 mg/mL.
-
Add the activated N'-Boc-N-(Gly-Oleoyl)-Lysine-NHS ester solution to the protein solution at a 10 to 20-fold molar excess. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.
Protocol 3: Purification of the Conjugated Protein
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO).
-
Perform dialysis against PBS at 4°C with at least three buffer changes over 24-48 hours to remove unreacted lipid and byproducts.
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
Protocol 4: Characterization of the Conjugate
-
Protein Concentration: Determine the final protein concentration using a Bradford assay.
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation. The lipidated protein should exhibit a slight shift in molecular weight compared to the unmodified protein.
-
Mass Spectrometry: Confirm the mass of the conjugated protein using MALDI-TOF or ESI-MS to determine the number of attached lipid moieties.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Conjugation
| Parameter | Unmodified Protein | Conjugated Protein |
| Initial Protein Concentration | 5.0 mg/mL | N/A |
| Final Protein Concentration | N/A | 3.8 mg/mL |
| Conjugation Efficiency | N/A | ~76% |
| Purity (by SDS-PAGE) | >95% | >90% |
| Molecular Weight (by MS) | 50,000 Da | 51,200 Da |
| Degree of Labeling | N/A | 2 lipid moieties/protein |
Visualizations
Caption: Experimental workflow for protein lipidation.
Caption: Signaling pathway of a lipidated protein.
Application Notes and Protocols: Cell Permeability Assay for Peptides Modified with N'-Boc-N-(Gly-Oleoyl)-Lys
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful intracellular delivery of therapeutic peptides is often hindered by the barrier of the cell membrane. Chemical modification of peptides is a common strategy to enhance their cell permeability. The modification with lipophilic moieties, such as the N'-Boc-N-(Gly-Oleoyl)-Lys group, is intended to increase the peptide's interaction with the lipid bilayer, thereby facilitating its entry into the cell. This document provides a detailed protocol for assessing the cell permeability of peptides modified with this lipophilic anchor. The protocol is designed to be a comprehensive guide for researchers in drug development and cellular biology, offering both a cell-based assay and a cell-free assay for a thorough evaluation of peptide permeability.
The primary method detailed is a cell-based assay utilizing a well-established cell line, followed by quantification of the internalized peptide using mass spectrometry, a label-free and highly sensitive detection method.[1] Additionally, a parallel artificial membrane permeability assay (PAMPA) is described as an initial, high-throughput screening method to assess passive diffusion.[2][3]
Key Experimental Protocols
Two primary protocols are provided to assess the cell permeability of this compound modified peptides:
-
Cellular Uptake Assay in HeLa Cells with LC-MS/MS Quantification: A quantitative analysis of peptide uptake in a human cell line.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay to evaluate the passive permeability of the modified peptide.[2][3]
Protocol 1: Cellular Uptake Assay in HeLa Cells with LC-MS/MS Quantification
This protocol details the steps to quantify the intracellular concentration of the modified peptide after incubation with HeLa cells.
1.1. Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound modified peptide
-
Isotopically labeled version of the modified peptide (for use as an internal standard)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well cell culture plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][7][8]
1.2. Experimental Workflow
Caption: Workflow for the cellular uptake assay of modified peptides.
1.3. Detailed Methodology
1.3.1. Cell Culture and Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours to reach approximately 80-90% confluency.
1.3.2. Peptide Preparation and Treatment
-
Prepare a 10 mM stock solution of the this compound modified peptide in DMSO.
-
Further dilute the stock solution in serum-free DMEM containing 0.1% BSA to final concentrations (e.g., 1, 5, 10, 25, 50 µM). The BSA is included to reduce non-specific binding of the lipophilic peptide to the plate.[4][5]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (DMEM with 0.5% DMSO and 0.1% BSA).
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
1.3.3. Sample Collection and Lysis
-
After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular peptide.
-
Lyse the cells by adding 50 µL of ice-cold lysis buffer containing a protease inhibitor cocktail to each well.
-
Incubate on ice for 30 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. A small aliquot should be taken to determine the total protein concentration using a BCA assay.
1.3.4. Peptide Extraction and LC-MS/MS Quantification
-
To the remaining lysate, add the isotopically labeled internal standard to a final known concentration.[1]
-
Precipitate the proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the peptide to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of LC-MS grade water with 0.1% formic acid.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7][8] Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide and the internal standard.[9]
-
Generate a standard curve using known concentrations of the modified peptide spiked into cell lysate to quantify the amount of peptide in the experimental samples.
-
Normalize the quantified peptide amount to the total protein concentration of each sample (expressed as ng of peptide per mg of total protein).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to predict the passive diffusion of the modified peptide across a lipid membrane.[2][3]
2.1. Materials and Reagents
-
PAMPA plate system (e.g., a 96-well donor plate with a permeable filter support and a 96-well acceptor plate)
-
Phosphatidylcholine in dodecane (B42187) (or a commercially available brain lipid mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound modified peptide
-
DMSO
-
UV-Vis spectrophotometer or LC-MS/MS system
2.2. Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
2.3. Detailed Methodology
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to the filter of each well in the donor plate.
-
Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Donor Solution Preparation: Prepare a solution of the modified peptide in PBS (pH 7.4) at a known concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Assay Assembly and Incubation: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the donor peptide solution to each well of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) in a humidified chamber to prevent evaporation.
-
Concentration Measurement: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry if the peptide has a chromophore, or preferably LC-MS/MS for higher sensitivity and specificity).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq)
Where:
-
Vd is the volume of the donor well
-
Va is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
C_A(t) is the concentration of the peptide in the acceptor well at time t
-
C_eq is the equilibrium concentration, calculated as (C_D(t) * Vd + C_A(t) * Va) / (Vd + Va)
-
C_D(t) is the concentration of the peptide in the donor well at time t
-
Data Presentation
The quantitative data from these assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cellular Uptake of this compound Modified Peptide in HeLa Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Peptide Concentration (ng/mg protein) ± SD |
| 1 | 1 | |
| 1 | 4 | |
| 1 | 12 | |
| 1 | 24 | |
| 5 | 1 | |
| 5 | 4 | |
| 5 | 12 | |
| 5 | 24 | |
| 10 | 1 | |
| 10 | 4 | |
| 10 | 12 | |
| 10 | 24 | |
| 25 | 1 | |
| 25 | 4 | |
| 25 | 12 | |
| 25 | 24 | |
| 50 | 1 | |
| 50 | 4 | |
| 50 | 12 | |
| 50 | 24 | |
| Vehicle Control | 24 | Not Detected |
Table 2: PAMPA Permeability of this compound Modified Peptide
| Compound | Concentration (µM) | Incubation Time (hours) | Papp (x 10⁻⁶ cm/s) ± SD | Permeability Classification |
| Modified Peptide | 100 | 5 | ||
| High Permeability Control (e.g., Propranolol) | 100 | 5 | High | |
| Low Permeability Control (e.g., Atenolol) | 100 | 5 | Low |
Permeability Classification Guidelines (for PAMPA):
-
High: Papp > 10 x 10⁻⁶ cm/s
-
Medium: Papp = 1 - 10 x 10⁻⁶ cm/s
-
Low: Papp < 1 x 10⁻⁶ cm/s
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for evaluating the cell permeability of peptides modified with the lipophilic this compound moiety. The combination of a cell-based assay for direct quantification of cellular uptake and a cell-free PAMPA assay for assessing passive diffusion offers a comprehensive approach. For lipophilic peptides, it is crucial to address potential challenges such as non-specific binding, which has been accounted for in the protocol by the inclusion of BSA.[4][5] The use of mass spectrometry for quantification ensures high sensitivity and accuracy, avoiding potential artifacts that can be associated with fluorescent labels.[1][10] These detailed methodologies and data presentation formats will aid researchers in systematically and effectively characterizing the permeability of their novel peptide candidates.
References
- 1. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. researchgate.net [researchgate.net]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Site-Specific Incorporation of N'-Boc-N-(Gly-Oleoyl)-Lys into Synthetic Peptides
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The conjugation of lipids to peptides, or lipidation, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. Lipidation can significantly improve a peptide's pharmacokinetic profile by increasing its half-life in circulation, enhancing its association with cell membranes, and facilitating its transport across biological barriers.[1] N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized amino acid building block designed for the site-specific incorporation of an oleoyl (B10858665) lipid moiety into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).
This building block consists of a lysine (B10760008) residue where the epsilon-amino (Nε) group is acylated with oleic acid via a glycine (B1666218) spacer, and the alpha-amino (Nα) group is protected with a tert-butyloxycarbonyl (Boc) group. The oleoyl group, a monounsaturated C18 fatty acid, imparts significant hydrophobicity, which can promote interactions with lipid bilayers and albumin, thereby reducing renal clearance and prolonging systemic exposure. This modification is particularly valuable for developing long-acting peptide therapeutics, targeted drug delivery systems, and novel vaccine adjuvants.[1][2]
These application notes provide a comprehensive guide and detailed protocols for the efficient incorporation of this compound into a target peptide sequence using standard SPPS methodologies, followed by purification and characterization.
2. Properties of this compound
A summary of the key chemical properties of the this compound building block is provided below. This data is essential for calculating reagent quantities and for the characterization of the final lipopeptide.
| Property | Value | Reference |
| IUPAC Name | N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine | [1] |
| CAS Number | 2353409-71-7 | [1] |
| Chemical Formula | C31H57N3O6 | [1] |
| Molecular Weight | 567.81 g/mol | [1] |
| Exact Mass | 567.4247 | [1] |
3. Experimental Protocols
The following protocols describe the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by cleavage, purification, and analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. The this compound building block is coupled after the removal of the N-terminal Fmoc group of the preceding amino acid.
Materials and Reagents:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (Peptide synthesis grade)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Standard Fmoc Amino Acid Coupling Cycle (Repeat for each amino acid before the lipidated lysine):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[4]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (5-7 times). Confirm coupling completion with a Kaiser test (optional).[5]
-
-
Incorporation of this compound:
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in step 2.
-
Activation of Lipidated Lysine: In a separate vial, dissolve this compound (2-3 eq.), HBTU (1.9-2.9 eq.), and HOBt (2-3 eq.) in DMF. Note: Due to the hydrophobicity of the oleoyl chain, ensure complete dissolution; gentle warming or sonication may be required. Add DIEA (4-6 eq.) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated lipidated lysine solution to the resin. Agitate the reaction for 2-4 hours. A longer coupling time or a double coupling may be necessary to overcome potential steric hindrance and aggregation.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3 times) to remove all soluble reagents.
-
-
Chain Elongation & Final Deprotection:
-
Continue coupling subsequent Fmoc-amino acids as per the standard cycle (step 2) until the sequence is complete.
-
After coupling the final amino acid, perform a final Fmoc deprotection.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether once more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization
The crude lipopeptide must be purified and its identity confirmed. The increased hydrophobicity will affect its behavior during chromatography.
A. Purification by Reverse-Phase HPLC (RP-HPLC)
-
System: A preparative RP-HPLC system with a C18 column is recommended.[6]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: Due to the high hydrophobicity of the oleoyl group, a shallower gradient with a higher starting percentage of Mobile Phase B may be required compared to non-lipidated peptides. A typical starting gradient might be 30-80% B over 40 minutes. This must be optimized for each specific peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid) and dilute with Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the optimized gradient and collect fractions corresponding to the major peak.
-
Analyze fractions for purity by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified lipopeptide.
-
B. Characterization by Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[6][7]
-
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., Water/ACN with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass of the lipopeptide. The presence of the oleoyl-glycyl-lysine modification will result in a significant mass addition to the peptide backbone.
-
4. Representative Data
The following table presents example analytical data for a hypothetical 10-amino acid peptide ("Peptide-A") and its lipidated analogue ("Peptide-A-Lipo"), demonstrating the expected changes upon incorporation of this compound (after cleavage and deprotection).
| Parameter | Peptide-A (Control) | Peptide-A-Lipo | Expected Observation |
| Theoretical MW (Da) | 1250.5 | 1782.3 | Mass increase of 531.8 Da corresponding to the C31H55N2O3 moiety. |
| Observed MW (ESI-MS) | 1250.6 | 1782.4 | Observed mass matches the theoretical mass, confirming successful incorporation. |
| RP-HPLC Retention Time (min) | 15.2 | 28.7 | Significant increase in retention time due to the high hydrophobicity of the oleoyl chain. |
| Purity (Post-Purification) | >98% | >98% | High purity is achievable with optimized synthesis and purification protocols. |
5. Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Applications of Peptide-Based Drug Delivery Systems in Biomedicine - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N'-Boc-N-(Gly-Oleoyl)-Lys Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Boc-N-(Gly-Oleoyl)-Lysine conjugates are lipidated amino acid derivatives with significant potential in drug delivery and bioconjugation. The covalent attachment of an oleoyl (B10858665) group enhances hydrophobicity, which can improve membrane permeability and bioavailability of conjugated molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific deprotection and subsequent conjugation. Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of these conjugates. This document provides detailed protocols for the primary analytical techniques used to characterize these molecules.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of N'-Boc-N-(Gly-Oleoyl)-Lys conjugates and for separating them from starting materials and byproducts. The hydrophobicity of the oleoyl chain allows for strong retention on C18 columns.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 60% to 100% Mobile Phase B over 20 minutes is a good starting point, which can be optimized based on the separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm, where the amide bonds exhibit absorbance.
-
Sample Preparation: Dissolve the conjugate in a minimal amount of the initial mobile phase composition (e.g., 60% acetonitrile/water).
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity of the conjugate is determined by integrating the peak area of the main component relative to the total peak area.
Data Presentation: HPLC
| Compound | Retention Time (min) | Purity (%) |
| This compound | 15.8 | >95 |
| Oleic Acid | 18.2 | - |
| N-Boc-Lysine | 5.3 | - |
| Glycine (B1666218) | 2.1 | - |
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for purity assessment by RP-HPLC.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable solvents.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals to identify are the t-butyl protons of the Boc group, the vinyl protons of the oleoyl chain, and the various methylene (B1212753) and methine protons of the lysine (B10760008) and glycine residues.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of carbonyl carbons from the amide and carbamate (B1207046) groups, as well as the carbons of the oleoyl chain and the Boc group.[1][2]
-
-
Data Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of the conjugate.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |
| Oleoyl (vinyl) | ~5.35 (m, 2H) | ~130 |
| Oleoyl (alkyl chain) | 0.8-2.3 (m) | 14-35 |
| Lysine (α-CH) | ~4.2-4.4 (m, 1H) | ~54 |
| Glycine (α-CH₂) | ~3.8-4.0 (d, 2H) | ~43 |
| Amide NH | 6.5-8.0 (br) | - |
| Carbonyls (Amide, Carbamate) | - | 170-175 |
Logical Flow for NMR-based Structure Confirmation
Caption: Logic for structural confirmation using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the conjugate, such as amides and carbamates.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3300-3500 | Broad |
| C-H Stretch (Alkyl) | 2850-2960 | Strong, sharp |
| C=O Stretch (Carbamate - Boc) | ~1700 | Strong |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1510-1580 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these types of molecules.
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use the same HPLC conditions as described in Section 1 to separate the analyte before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Full Scan Analysis: Acquire a full scan to determine the m/z of the parent ion.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. Key fragmentation patterns include the loss of the Boc group and cleavage of the amide bonds.[3]
-
-
Data Analysis: Compare the observed m/z of the parent ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the connectivity of the oleoyl, glycine, and lysine moieties.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 596.46 | 596.5 |
| [M-Boc+H]⁺ | 496.39 | 496.4 |
| [Oleoyl-Gly]⁺ | 338.31 | 338.3 |
| [Lys(Boc)]⁺ | 247.16 | 247.2 |
Signaling Pathway for MS/MS Fragmentation
Caption: Predicted MS/MS fragmentation pathway.
Conclusion
The combination of HPLC, NMR, FTIR, and mass spectrometry provides a comprehensive analytical toolkit for the characterization of this compound conjugates. These methods allow for the unambiguous confirmation of the chemical structure, assessment of purity, and identification of key functional groups, which are critical for the development and application of these promising molecules in research and drug development.
References
N'-Boc-N-(Gly-Oleoyl)-Lys solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of N'-Boc-N-(Gly-Oleoyl)-Lys for in vitro assays. This lipopeptide is a valuable tool in various research applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2].
Introduction to this compound
This compound is a lipid-modified and Boc-protected lysine (B10760008) derivative[3]. The oleoyl (B10858665) group, a long-chain fatty acid, imparts significant lipophilicity to the molecule. This characteristic is crucial for its function in certain biological applications, such as improving cell permeability or mediating interactions with lipid membranes. However, this lipophilicity also presents challenges for its handling and preparation in aqueous solutions typical of in vitro biological assays.
The Boc (tert-butoxycarbonyl) protecting group on the lysine's alpha-amino group allows for controlled, site-specific conjugation in synthetic chemistry, making it a versatile building block for complex molecules like PROTACs[4][5]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound can be a part, is critical for the proper orientation and proximity of the target protein and the E3 ligase.
Solubility of this compound
The high lipophilicity of this compound dictates its solubility profile. It is generally poorly soluble in aqueous solutions and requires the use of organic solvents to prepare stock solutions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |
| Ethanol | Data not available |
| Methanol | Data not available |
| Phosphate-Buffered Saline (PBS) | Poorly soluble |
| Water | Poorly soluble |
Note: The solubility in solvents other than DMSO has not been widely reported and should be determined empirically. When preparing solutions, it is crucial to start with a high-concentration stock in a suitable organic solvent, such as DMSO.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.68 mg of the compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 ml of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays. It is critical to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells, typically not exceeding 0.1-1%[6].
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution (with 1% DMSO).
-
Final Dilution: Add the intermediate solution to the cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM, add 10 µl of the 100 µM intermediate solution to 90 µl of cell culture medium in a well of a 96-well plate.
-
Mixing: Mix the final solution gently by pipetting up and down or by gentle agitation of the plate.
-
Control Wells: Prepare control wells containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for an in vitro assay.
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway
This diagram shows a simplified, hypothetical signaling pathway illustrating the mechanism of action of a PROTAC utilizing a linker derived from this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
Step-by-step guide to deprotecting the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lys
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic and peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1]
This document provides a detailed protocol for the deprotection of the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptide conjugate. The procedure involves the acid-catalyzed cleavage of the Boc group to yield the corresponding primary amine as a trifluoroacetate (B77799) salt.
Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:[1][2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]
-
Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.[1][2]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the stable trifluoroacetate salt.[1]
A reactive tert-butyl cation is generated during this process, which can lead to undesired side reactions by alkylating nucleophilic functional groups.[1][3] To prevent this, scavengers are added to the reaction mixture to trap the carbocation.[4]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This protocol details the solution-phase deprotection of this compound using a TFA/DCM mixture.
3.1. Materials and Reagents
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) or Water (H₂O) as a scavenger[4][5]
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge (optional)
-
Nitrogen or Argon line
3.2. Deprotection Procedure
-
Preparation: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: While stirring, add a scavenger to the solution. Use 2.5-5% (v/v) of water or triisopropylsilane (TIS).[1][5]
-
Deprotection Reaction: Slowly add the deprotection reagent, typically a solution of 25-50% TFA in DCM, to the reaction mixture at room temperature.[6] The reaction is often run for 1 to 4 hours.[1][4] Caution: This reaction generates carbon dioxide gas; ensure the system is not closed.[1][2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[1]
-
Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product (the TFA salt).[1]
-
Isolation: Isolate the precipitated solid by filtration or by centrifugation followed by decantation of the ether.[1]
-
Washing and Drying: Wash the product pellet with additional cold diethyl ether to remove any remaining scavengers and soluble impurities.[1] Dry the final product, N-(Gly-Oleoyl)-Lys TFA salt, under high vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Boc deprotection using TFA.
| Parameter | Value/Condition | Rationale | Citation |
| Substrate Conc. | ~0.1 M in DCM | Ensures adequate solubility and reaction kinetics. | |
| TFA Concentration | 25-50% (v/v) in DCM | Sufficient acid strength for efficient cleavage without being overly harsh. | [6] |
| Scavenger | 2.5-5% (v/v) H₂O or TIS | Traps the reactive tert-butyl cation to prevent side reactions. | [1][5] |
| Temperature | Room Temperature (20-25 °C) | Provides a balance between reaction rate and stability of the product. | [4] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete deprotection; should be monitored. | [1][4] |
| Expected Yield | >90% | High yields are common for this type of reaction. |
Troubleshooting
-
Incomplete Deprotection: If analysis shows remaining starting material, the cause may be insufficient acid concentration or reaction time.[4] Consider increasing the reaction time or using a higher concentration of TFA.
-
Side Product Formation: Unexpected peaks in LC-MS may indicate alkylation by the tert-butyl cation.[4] Ensure an adequate amount of scavenger is used in subsequent reactions. The oleoyl (B10858665) double bond is generally stable to TFA, but using TIS is a good precaution.
Visualized Experimental Workflow
Caption: Step-by-step workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Troubleshooting & Optimization
Optimizing the coupling efficiency of N'-Boc-N-(Gly-Oleoyl)-Lys to a peptide
Welcome to the technical support center for optimizing the coupling of N'-Boc-N-(Gly-Oleoyl)-Lys to your peptide sequence. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in peptide lipidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound to a peptide?
A1: The primary challenges stem from the physicochemical properties of this compound. The long, hydrophobic oleoyl (B10858665) chain can lead to:
-
Poor Solubility: The lipidated amino acid may not dissolve well in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).
-
Peptide Aggregation: The hydrophobicity of the oleoyl group can induce the growing peptide chain to aggregate on the solid support, hindering further reactions.[1][2]
-
Steric Hindrance: The bulky nature of the entire molecule can slow down the coupling reaction, leading to incomplete coupling.
Q2: Which coupling reagents are most effective for this type of modified amino acid?
A2: For sterically hindered and aggregation-prone couplings, high-reactivity coupling reagents are recommended. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides. The most commonly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
HATU and HCTU are often considered the most effective for difficult couplings.
Q3: Can I use standard coupling reagents like DIC/HOBt?
A3: While not impossible, using standard carbodiimide (B86325) reagents like DIC (N,N'-Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole) may result in lower coupling efficiency and may require longer reaction times or double coupling. For a hydrophobic and bulky amino acid like this compound, it is advisable to start with a more potent coupling reagent.
Q4: How does lipidation benefit my peptide for drug development?
A4: Lipidation is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. Covalently attaching a lipid moiety can:
-
Enhance plasma protein binding, leading to a longer circulation half-life.
-
Improve cell membrane permeability.
-
Increase stability against enzymatic degradation.[3]
-
Potentially be used for targeted drug delivery.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | 1. Steric Hindrance: The bulky lipidated lysine (B10760008) derivative is preventing efficient reaction. 2. Peptide Aggregation: The growing peptide chain is aggregated, blocking the N-terminal amine. 3. Suboptimal Reagents: The chosen coupling reagent is not sufficiently reactive. | 1. Increase Equivalents & Time: Use a higher excess (3-5 equivalents) of the lipidated amino acid and coupling reagent. Extend the coupling time (e.g., 4-6 hours or overnight). 2. Solvent Optimization: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a small amount of Dimethyl sulfoxide (B87167) (DMSO) (e.g., 1-5%) to disrupt aggregation.[1] 3. Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU. 4. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated lipidated amino acid for a second coupling cycle. |
| Poor Solubility of this compound | The long oleoyl chain significantly reduces solubility in standard solvents like DMF. | 1. Use Alternative Solvents: Attempt to dissolve the reagent in NMP or a mixture of DMF/DCM (Dichloromethane). 2. Co-solvents: The addition of a small amount of DMSO can aid in solubilization. 3. Sonication: Gentle sonication can help to dissolve the lipidated amino acid. |
| Resin Shrinking | This is a strong indicator of on-resin peptide aggregation due to the hydrophobicity of the coupled lipidated peptide. | 1. Solvent Exchange: Perform several washes with a solvent known to disrupt secondary structures, such as NMP or a "Magic Mixture" (DMF/NMP/DCM with chaotropic salts). 2. Resin Choice: For future syntheses, consider using a PEG-based resin (e.g., NovaSyn® TGR) which can improve solvation of the growing peptide chain. |
| Deletion of the Lipidated Residue in Final Product | Incomplete coupling of the this compound followed by capping of the unreacted amine. | 1. Monitor Coupling: Ensure a negative Kaiser test before proceeding to the next step. If the test is positive, perform a second coupling. 2. Avoid Premature Capping: Only cap unreacted amines if you are certain that the coupling has been pushed to completion as much as possible. |
Experimental Protocols
Protocol 1: HATU-mediated Coupling of this compound
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
NMP or high-purity DMF
Procedure:
-
Resin Swelling & Deprotection: Swell the resin in DMF or NMP for 30-60 minutes. Perform N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM and then DMF/NMP.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in NMP.
-
Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.
Protocol 2: Troubleshooting with Double Coupling
This protocol should be used if the initial coupling is incomplete (positive Kaiser test).
Procedure:
-
Initial Coupling: Follow steps 1-5 of Protocol 1.
-
Monitoring: After the initial 2-4 hour coupling, perform a Kaiser test. If it is positive, proceed to the next step.
-
Drain and Wash: Drain the reaction vessel and wash the resin with NMP (2x) to remove byproducts from the first coupling.
-
Second Coupling: Prepare a fresh activation mixture of this compound, HATU, and DIPEA as described in Protocol 1 (steps 2-3).
-
Reaction: Add the new activation mixture to the resin and agitate for another 2-4 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in Protocol 1 (step 7).
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Relative Reactivity | Advantages | Potential Issues |
| HATU | Very High | First-line choice for sterically hindered and aggregation-prone couplings. | High cost. |
| HCTU | Very High | A more cost-effective alternative to HATU with similar efficiency. | |
| PyBOP | High | Effective for many difficult couplings. | Can be less effective than HATU/HCTU for extremely hindered cases. |
| DIC/HOBt | Moderate | Cost-effective and widely used for standard couplings. | Lower efficiency for difficult couplings; may require longer reaction times or double coupling. |
Table 2: Recommended Solvent Systems for Lipidated Peptide Synthesis
| Solvent System | Properties | When to Use |
| DMF | Standard polar aprotic solvent. | For initial attempts and less hydrophobic sequences. |
| NMP | Higher boiling point and better solvating properties than DMF. | When peptide aggregation is observed or anticipated. A good first alternative to DMF. |
| DMF/DMSO (95:5 v/v) | The addition of DMSO acts as a chaotropic agent, disrupting secondary structures. | For sequences known to be highly prone to aggregation. |
| DCM | Less polar solvent. | Primarily used for resin washing and Boc-deprotection steps. Can be used in mixtures to aid solubility of some reagents. |
Visualizations
Caption: Workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
How to prevent aggregation of peptides containing N'-Boc-N-(Gly-Oleoyl)-Lys
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with peptides containing the N'-Boc-N-(Gly-Oleoyl)-Lys modification. The significant lipophilic character imparted by the oleoyl (B10858665) group makes these peptides particularly susceptible to aggregation, which can impede experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating?
A: The primary cause of aggregation is the hydrophobic (lipophilic) nature of the oleoyl fatty acid chain. In aqueous environments, these long hydrocarbon chains tend to self-associate to minimize contact with water, leading to the formation of insoluble aggregates.[1][2] This process is driven by strong hydrophobic interactions between peptide molecules.[2] Aggregation can occur at various stages, including during synthesis, purification, and dissolution in experimental buffers.[3][4]
Q2: What is the best initial approach to dissolve a lyophilized lipidated peptide?
A: Due to their hydrophobicity, these peptides are often insoluble or only partially soluble in purely aqueous solutions.[5] The recommended first step is to use a small amount of an organic solvent to "wet" and dissolve the peptide before adding the aqueous buffer. Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[5][6] After the peptide is fully dissolved in the organic solvent, the aqueous buffer can be added slowly and incrementally while vortexing.
Q3: How can I prevent my peptide from precipitating when I add it to an aqueous buffer?
A: Preventing precipitation involves optimizing the buffer conditions to increase peptide solubility. Key strategies include:
-
pH Adjustment: Proteins and peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[7] Adjusting the buffer pH to be at least one unit away from the peptide's pI can increase electrostatic repulsion between molecules and prevent aggregation.[7][8]
-
Use of Additives: Certain chemical additives can disrupt hydrophobic interactions and improve solubility.[9] These include organic co-solvents, detergents, and specific amino acids.
-
Temperature Control: While heating can sometimes help dissolve peptides, it can also promote aggregation for some sequences. It is often recommended to store purified proteins and peptides at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[7]
Q4: My peptide has already formed visible aggregates. Is it possible to rescue the material?
A: Yes, in many cases, aggregated peptides can be disaggregated and resolubilized, although this may require harsh conditions. A common and effective method involves dissolving the peptide in a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[6] The peptide can be incubated in this mixture, which disrupts the hydrogen bonds and hydrophobic interactions holding the aggregates together.[3][6] After incubation, the solvent is evaporated, and the peptide can be re-dissolved using the standard protocol (organic solvent followed by aqueous buffer).
Q5: How can I detect and quantify peptide aggregation?
A: Aggregation can be detected through several methods:
-
Visual Inspection: The simplest method is to look for cloudiness, particulate matter, or precipitation in the solution.[9]
-
Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules by size and can distinguish between monomers, dimers, and higher-order aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[9]
-
Light Scattering Absorbance: An abnormally high light scattering reading during absorbance measurements can indicate the presence of aggregates.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Lyophilized peptide will not dissolve. | High lipophilicity; incorrect initial solvent. | Use a small volume of DMSO, DMF, or HFIP to dissolve the peptide first. Gentle warming (<40°C) or sonication may also help.[5] |
| Peptide precipitates immediately in aqueous buffer. | Buffer pH is near the peptide's isoelectric point (pI); high peptide concentration; insufficient solubilizing agents. | Adjust buffer pH to be >1 unit away from the pI.[7] Reduce the final peptide concentration.[7] Add solubilizing agents like L-arginine, glycerol, or a non-denaturing detergent.[8][9] |
| Peptide solution becomes cloudy over time. | Slow aggregation from a native or partially unfolded state; instability at storage temperature. | Add a stabilizing agent like 50 mM L-arginine/L-glutamate mixture.[9] Optimize storage conditions; consider flash-freezing aliquots in liquid nitrogen and storing at -80°C.[6][7] |
| Inconsistent results in biological assays. | Presence of soluble oligomers or aggregates affecting biological activity. | Purify the peptide solution using SEC-HPLC immediately before use to isolate the monomeric form.[4] Screen for additives that minimize oligomer formation. |
| Aggregation occurs during solid-phase synthesis. | Inter-chain hydrogen bonding and hydrophobic collapse on the resin. | Synthesize the peptide on a low-substitution resin or a specialized resin like TentaGel.[3] Incorporate backbone-protecting groups (e.g., Hmb, Dmb) or pseudoprolines to disrupt secondary structure formation.[3] |
Quantitative Data Summary
The effectiveness of various additives in preventing peptide and protein aggregation has been documented. The following table summarizes common additives and their typical working concentrations.
| Additive | Typical Concentration | Mechanism of Action | Reference(s) |
| L-Arginine / L-Glutamate | 50 mM (equimolar mix) | Suppresses aggregation by binding to charged and hydrophobic regions and through charge screening. | [9] |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and stabilizer, increasing the viscosity and favoring the native protein state. | [7][8] |
| Tween 20 | 0.05% (v/v) | Non-ionic detergent that helps solubilize hydrophobic patches, preventing self-association. | [9] |
| CHAPS | 0.1% (w/v) | Zwitterionic detergent that can solubilize aggregates without denaturing the peptide. | [7][9] |
| Guanidine Hydrochloride (GdnHCl) | 6 M | A strong chaotropic agent used for solubilizing highly aggregated peptides, often requiring subsequent refolding. | [5] |
| Urea | 8 M | A chaotropic agent similar to GdnHCl, used for denaturation and solubilization of aggregates. | [5] |
Experimental Protocols
Protocol 1: General Solubilization of Lipidated Peptides
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add a minimal volume of 100% DMSO or DMF to the vial to dissolve the peptide. For a 1 mg peptide, start with 20-30 µL.
-
Vortex or sonicate briefly until the peptide is completely dissolved.
-
While vortexing, slowly add your desired aqueous buffer to the dissolved peptide solution in a dropwise manner until the target concentration is reached.
-
If the solution remains clear, it is ready for use. If it becomes cloudy, the peptide is aggregating, and further optimization is needed (see Protocol 2).
Protocol 2: Disaggregation Using TFA/HFIP[6]
Caution: Trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) are corrosive and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Add a 1:1 (v/v) mixture of TFA and HFIP to the aggregated peptide.
-
Incubate the mixture, swirling occasionally, for 1-4 hours to ensure complete dissolution and disaggregation.[6]
-
Dry the peptide solution under a stream of argon or nitrogen gas to evaporate the TFA/HFIP.
-
Place the vial under a high vacuum for at least 2 hours to remove residual solvent.
-
Re-dissolve the resulting peptide film using the method described in Protocol 1.
Visualizations
Caption: A troubleshooting workflow for dissolving and handling aggregation-prone lipidated peptides.
Caption: Factors influencing the equilibrium between soluble monomers and insoluble aggregates.
References
- 1. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Boc Protecting Group Removal from N'-Boc-N-(Gly-Oleoyl)-Lys
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from N'-Boc-N-(Gly-Oleoyl)-Lys. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a successful deprotection.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Boc deprotection of this compound in a question-and-answer format.
Q1: My Boc deprotection reaction is incomplete, and I still see starting material. What are the possible causes and solutions?
A1: Incomplete deprotection is a frequent issue. Here are the primary causes and how to address them:
-
Insufficient Acid: The Boc deprotection mechanism is acid-catalyzed. The amide group in the Gly-Oleoyl moiety can be weakly basic and consume some of the acid.
-
Solution: Increase the equivalents of acid (e.g., use a higher concentration of TFA in DCM or a larger volume of 4M HCl in dioxane).
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating (e.g., to 30-40 °C) can also be attempted, but with caution to avoid side reactions.
-
-
Steric Hindrance: While not excessively hindered, the lipopeptide structure might slow down the reaction compared to simpler amines.
-
Solution: Employ harsher conditions such as a higher concentration of a stronger acid or a longer reaction time.
-
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and water contamination can reduce its effectiveness.
-
Solution: Use fresh, anhydrous TFA and ensure all glassware is thoroughly dried.
-
Q2: I'm observing side products in my reaction mixture. What are they, and how can I minimize them?
A2: The structure of this compound presents several possibilities for side reactions:
-
Amide Bond Cleavage: The amide bond in the Gly-Oleoyl portion can be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (e.g., prolonged heating with strong acid).
-
Solution: Use milder deprotection conditions. 4M HCl in dioxane at room temperature is often considered milder than high concentrations of TFA. Minimize reaction time and avoid excessive heating.
-
-
Oleoyl (B10858665) Chain Modification: While the cis-double bond in the oleoyl group is generally stable to non-oxidizing acids like TFA and HCl, prolonged exposure or high temperatures could potentially lead to isomerization or other reactions.
-
Solution: Stick to standard deprotection conditions and avoid unnecessarily long reaction times.
-
-
Trifluoroacetylation: If using TFA, a trifluoroacetyl group can sometimes be transferred to the newly deprotected amine, resulting in a stable amide byproduct.
-
Solution: This is less common in solution-phase synthesis compared to solid-phase. If observed, consider using HCl in dioxane as an alternative.
-
-
t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.
-
Solution: While less of a concern for this specific molecule which lacks highly nucleophilic side chains like tryptophan or methionine, if side products are suspected to be t-butyl adducts, the use of scavengers like triethylsilane (TES) or anisole (B1667542) can be considered.
-
Q3: The workup of my reaction is difficult, and I'm having trouble isolating my product. What are some tips for a successful workup?
A3: The hydrophobic oleoyl chain significantly influences the solubility of both the starting material and the product, making standard aqueous workups challenging.
-
Problem: The deprotected product, as a hydrochloride or trifluoroacetate (B77799) salt, may have limited solubility in non-polar organic solvents, while the free base will be very hydrophobic.
-
Solution for TFA Deprotection:
-
After completion, evaporate the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting residue is the TFA salt of your deprotected amine. Due to the oleoyl chain, it will likely be soluble in moderately polar organic solvents like ethyl acetate (B1210297) or dichloromethane.
-
To obtain the free amine, dissolve the residue in an organic solvent and carefully wash with a mild base like saturated sodium bicarbonate solution. Be aware of potential emulsion formation. Breaking emulsions may require the addition of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected lipopeptide.
-
-
Solution for HCl in Dioxane Deprotection:
-
The product will likely precipitate as the hydrochloride salt. The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.
-
Alternatively, the reaction mixture can be concentrated, and the residue triturated with diethyl ether to induce precipitation.
-
The hydrochloride salt can often be used directly in the next step. If the free amine is required, it can be obtained by a similar basic workup as described for the TFA salt.
-
Q4: How can I monitor the progress of the deprotection reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method.
-
Procedure: Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material.
-
Visualization: The deprotected amine will have a different Rf value than the Boc-protected starting material. Staining with ninhydrin (B49086) is highly effective as it will produce a colored spot (usually purple) with the newly formed primary amine, while the Boc-protected starting material will not stain with ninhydrin.
Quantitative Data Summary
The following table summarizes typical reaction conditions for common Boc deprotection methods. Note that optimal conditions for this compound may need to be determined empirically.
| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Notes |
| Standard TFA | 20-50% TFA | DCM | Room Temp. | 30 min - 2 h | >90% | A common and effective method. Higher TFA concentrations lead to faster deprotection but may increase the risk of side reactions. Monitor carefully to avoid amide bond cleavage. |
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane | Room Temp. | 1 - 4 h | >95% | Often considered milder than TFA and can be more selective, reducing the risk of side reactions like amide hydrolysis. The product precipitates as the HCl salt, which can simplify purification. |
| Milder Acidic Methods | 10% H₂SO₄ in Dioxane | Dioxane | Room Temp. | 1 - 3 h | High | An alternative to TFA that is less expensive and hazardous. |
| Thermal Deprotection | None (neat or in high-boiling solvent) | N/A or e.g., Toluene | 100-150 °C | 1 - 5 h | Variable | Can be useful for acid-sensitive substrates, but the high temperatures may not be suitable for this compound due to the potential for degradation of the oleoyl chain or other functionalities. Not a primary recommendation for this substrate. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: To the stirred solution, add an equal volume of a 50% solution of TFA in DCM at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, staining with ninhydrin to visualize the deprotected amine. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate the residue with toluene (2 x 10 mL) to ensure complete removal of TFA.
-
Dissolve the resulting oil (the TFA salt) in ethyl acetate.
-
Wash the organic solution carefully with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid and generate the free amine.
-
Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.
-
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve this compound in a minimal amount of dioxane in a round-bottom flask with a magnetic stir bar.
-
Reaction: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl) to the solution at room temperature.
-
Monitoring: Stir the mixture for 1-4 hours. Monitor the reaction by TLC. The product may precipitate as the hydrochloride salt.
-
Workup:
-
If a precipitate forms: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration and dry.
-
To obtain the free amine, dissolve the hydrochloride salt in an organic solvent and perform a basic wash as described in Protocol 1.
-
Visualizations
Caption: General workflow for the Boc deprotection of this compound.
N'-Boc-N-(Gly-Oleoyl)-Lys stability issues in different buffer conditions
Welcome to the technical support resource for N'-Boc-N-(Gly-Oleoyl)-Lys. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals ensure the stability and successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary points of instability in the this compound molecule?
A: The this compound molecule has three primary points susceptible to degradation under common experimental conditions:
-
The N'-Boc (tert-Butyloxycarbonyl) group: This is a protecting group that is highly sensitive to acidic conditions and can be cleaved at a low pH[1][2][3].
-
The two amide bonds (Gly-Lys and Oleoyl-Lys): Amide bonds are generally stable but can undergo hydrolysis, particularly under strong acidic (pH < 3) or basic (pH > 10) conditions, accelerated by high temperatures[4][5][6].
-
The oleoyl (B10858665) chain: The double bond within the oleoyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.
Q2: What is the optimal pH range for working with and storing this compound?
A: The optimal pH range for this molecule is between pH 6.0 and pH 8.0 . This range represents a compromise to minimize the degradation of its various functional groups.
-
Below pH 6.0: The risk of acid-catalyzed hydrolysis of the Boc group increases significantly.
-
Above pH 8.0: The rate of base-catalyzed hydrolysis of the amide bonds increases.
-
Near-neutral pH: Lipopeptides can sometimes exhibit poor solubility and form micelles, which may inhibit separation during analysis[7][8][9].
Q3: How should I store stock solutions of this compound?
A: For long-term stability, stock solutions should be prepared in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) and stored at -20°C or -80°C . For short-term storage (days to a week), refrigeration at 2-8°C is acceptable. Aqueous buffer solutions should be prepared fresh for each experiment and used immediately. If aqueous storage is unavoidable, use a buffer within the recommended pH 6-8 range and store at 2-8°C for no more than 24 hours.
Q4: Is the compound susceptible to oxidation, and how can I prevent it?
A: Yes, the unsaturated oleoyl chain is susceptible to oxidation. To minimize this:
-
Use Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) or tocopherol to organic stock solutions[10].
-
Degas Buffers: For experiments in aqueous solutions, use buffers that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers with foil to protect them from light, which can catalyze oxidation.
-
Use Chelators: If trace metal contamination is suspected in your buffers, adding a small amount of a chelating agent like EDTA can prevent metal-catalyzed oxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks appear in my HPLC/LC-MS analysis over time. | 1. Boc Group Cleavage: If you are using an acidic buffer (pH < 6), you may be seeing the de-protected product, N-(Gly-Oleoyl)-Lys. | Action: Increase the buffer pH to the 6.0-8.0 range. Run a control sample in a neutral buffer to confirm. |
| 2. Amide Bond Hydrolysis: If working at very high or low pH, or at elevated temperatures, you may be observing the breakdown into Lysine, Glycine, and Oleic acid fragments. | Action: Adjust the pH to the recommended neutral range. Avoid prolonged incubation at temperatures above 37°C. | |
| 3. Oxidation: If you see a cluster of new peaks, this could indicate oxidation of the oleoyl chain. | Action: Prepare fresh samples in degassed buffers. Add an antioxidant to your stock solution. Protect your samples from light. | |
| The concentration of my compound appears to decrease in aqueous solution. | 1. Precipitation/Aggregation: Due to its lipophilic nature, the compound may aggregate and precipitate from aqueous buffers, especially at high concentrations. Lipopeptides are known to be poorly soluble at neutral or acidic pH[7][8][9]. | Action: Visually inspect for precipitate. Try lowering the compound's concentration. Consider adding a small percentage (<5%) of an organic co-solvent like DMSO to your buffer to improve solubility. |
| 2. Adsorption to Surfaces: The hydrophobic oleoyl chain can cause the molecule to adsorb to plastic or glass surfaces of tubes and plates. | Action: Use low-adhesion microcentrifuge tubes or silanized glassware. Include a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer to reduce non-specific binding. | |
| Variability in experimental results between batches. | 1. Inconsistent Stock Solution: The compound may have degraded in the stock solution due to improper storage (e.g., frequent freeze-thaw cycles, prolonged storage at 4°C). | Action: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Always prepare fresh dilutions from a properly stored stock for each experiment. |
| 2. Buffer Incompatibility: Different buffer species can affect stability. For example, phosphate (B84403) buffers may interact differently than TRIS or HEPES buffers. | Action: Maintain consistency in buffer composition, pH, and ionic strength across all experiments. When developing a new assay, screen several buffer systems for optimal performance. |
Key Stability Parameters Summary
The following table summarizes the recommended conditions based on the chemical properties of the molecule's functional groups.
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 8.0 | Minimizes both acid-catalyzed Boc cleavage and base-catalyzed amide hydrolysis[1][4]. |
| Temperature | Long-term: -20°C to -80°C (in organic solvent)Short-term: 2-8°CExperiment: ≤ 37°C | Low temperatures slow down all chemical degradation pathways. |
| Storage Solvent | DMSO, DMF, Ethanol | Ensures solubility and stability for long-term storage. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the oleoyl chain by removing oxygen[11]. |
| Light | Protect from light (Amber Vials) | Prevents photo-oxidation. |
| Additives | Antioxidants (e.g., BHT), Chelators (e.g., EDTA) | Prevents oxidation and metal-catalyzed degradation[10][11]. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to quantitatively assess the stability of this compound in different buffer conditions.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Test Buffers (e.g., pH 4.0, pH 7.0, pH 9.0)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Low-adhesion microcentrifuge tubes
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare Test Samples: For each buffer condition, dilute the stock solution to a final concentration of 100 µM in pre-warmed buffer. Prepare enough volume for all time points.
-
Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Point Sampling (T=0): Immediately after preparation, take the first sample (e.g., 50 µL). Quench any potential degradation by adding an equal volume of Acetonitrile. Store at -20°C until analysis.
-
Subsequent Sampling: Repeat the sampling process at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC.
-
Use a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Calculate the peak area at each time point.
-
Normalize the peak area against the T=0 sample to determine the percentage of compound remaining.
-
Plot the percentage of intact compound versus time for each condition.
-
Visualizations
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability via HPLC.
Troubleshooting Logic Flowchart
Caption: Decision tree for troubleshooting unexpected analytical results.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 10. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
- 11. gfi.org [gfi.org]
Common side reactions in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis?
A: Low yields are typically due to incomplete coupling reactions at one of the two main steps (synthesis of N-Oleoyl-Glycine or its subsequent coupling to Nε-Boc-Lysine) or product loss during purification. The lipophilic nature of the oleoyl (B10858665) group can make purification challenging and may lead to aggregation.[1]
Q2: I am seeing an unexpected mass in my final product analysis that corresponds to the addition of another (Gly-Oleoyl) group. What happened?
A: This side product strongly suggests that the N'-Boc (Nε-Boc) protecting group on the lysine (B10760008) side chain was prematurely removed. The Boc group is acid-labile, and exposure to acidic conditions during the synthesis or workup can expose the ε-amino group, which is then acylated by another molecule of activated N-Oleoyl-Glycine.[2][3]
Q3: My final product has poor solubility in common chromatography solvents. Is this normal?
A: Yes, this can be a challenge. The long oleoyl chain imparts significant lipophilicity (fat-solubility), while the lysine and glycine (B1666218) components are polar. This amphipathic nature can lead to poor solubility or aggregation in certain solvents.[1] Additionally, insoluble byproducts, such as N-acylurea, can form and co-precipitate with your product.[4][5]
Q4: How can I minimize racemization of the lysine residue during the coupling step?
A: Racemization of the lysine stereocenter can occur during the activation of the N-Oleoyl-Glycine carboxyl group. To minimize this, use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to suppress racemization.[6][7] Performing the reaction at low temperatures (e.g., starting at 0 °C) and avoiding strong, sterically unhindered bases can also help preserve chiral integrity.[7]
Q5: The coupling of N-Oleoyl-Glycine to Nε-Boc-Lysine is very slow. What can I do to improve it?
A: The bulky oleoyl group can cause steric hindrance, slowing down the reaction.[8] To improve efficiency, ensure complete activation of the N-Oleoyl-Glycine. Consider using a more potent coupling reagent like HATU or HBTU, which often lead to faster and more complete reactions.[5][9] Extending the reaction time or performing a "double coupling" (repeating the coupling step with fresh reagents) can also increase the yield.[10]
Troubleshooting Guide
The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys typically involves two key amide bond formations. The following table addresses common issues that may arise during this process.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Final Yield | 1. Incomplete Coupling: Steric hindrance from the oleoyl group or aggregation can prevent the reaction from reaching completion.[1][8] 2. Product Loss During Purification: The amphipathic nature of the product can cause it to streak on silica (B1680970) columns or be partially lost between aqueous and organic layers during workup. 3. Side Reactions: Formation of byproducts reduces the amount of desired product.[11] | 1. Monitor reaction completion via TLC or LC-MS. Use a slight excess (1.1-1.2 eq) of the acylating agent. For difficult couplings, switch to a more powerful onium salt reagent (e.g., HATU, HBTU).[5][9] 2. Optimize the purification solvent system. Consider using a reverse-phase chromatography method, which is often better suited for lipidated peptides. 3. See below for specific side reaction troubleshooting. |
| Multiple Spots/Peaks Near Product | 1. Racemization: The chiral center of lysine may have epimerized, creating a hard-to-separate diastereomer.[12] 2. N-Acylurea Byproduct: If using a carbodiimide (B86325) coupling reagent (like EDC or DCC), the activated intermediate can rearrange to form a stable N-acylurea.[4][13][14] | 1. Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[6][7] Keep the reaction temperature low (0 °C to RT) and use a sterically hindered base like DIPEA instead of triethylamine. 2. Always use an additive (e.g., HOBt) with carbodiimides, as this intercepts the reactive intermediate and prevents rearrangement.[5][7] The urea (B33335) byproduct from EDC is water-soluble and can be removed with an acidic aqueous wash.[15] |
| Mass Spec Peak at [M - 100] | 1. Loss of Boc Group: The N'-Boc group was cleaved during acidic workup steps or fragmented during mass spectrometry analysis.[3] 2. Incomplete Starting Material Protection: The initial Nε-Boc-Lysine may not have been fully protected. | 1. Use a milder acid for workup (e.g., 5% citric acid instead of 1M HCl). Use "soft" ionization techniques for MS analysis if available. 2. Confirm the purity of all starting materials before beginning the synthesis. |
| Mass Spec Peak at [M + Oleoyl-Gly] | 1. Premature N'-Boc Deprotection: The N'-Boc group was unintentionally removed, exposing the ε-amino group, which was subsequently acylated.[2] | 1. Strictly avoid acidic conditions until the final workup. If a multi-step synthesis involves other deprotections, ensure an orthogonal protection strategy is used (e.g., use Fmoc for an intermediate Nα-protection, which is removed with a base that does not affect the acid-labile Boc group). |
Experimental Protocol Example
This protocol outlines a common laboratory-scale synthesis via the preparation of N-Oleoyl-Glycine followed by coupling to Lysine.
Part 1: Synthesis of N-Oleoyl-Glycine
-
Dissolution: Dissolve Glycine (1.0 eq) and Sodium Bicarbonate (3.0 eq) in a 1:1 mixture of water and THF.
-
Activation: In a separate flask, dissolve Oleic acid (1.0 eq) in anhydrous THF. Cool to 0 °C and add N-hydroxysuccinimide (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq). Stir for 30 minutes at 0 °C and then 1 hour at room temperature to form the NHS-ester.
-
Coupling: Slowly add the activated Oleic acid solution to the Glycine solution. Allow the reaction to stir at room temperature for 16-24 hours.
-
Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Extraction: Extract the product three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude N-Oleoyl-Glycine, which can be purified by chromatography if necessary.
Part 2: Coupling of N-Oleoyl-Glycine to Nε-Boc-L-lysine
-
Dissolution: Dissolve N-Oleoyl-Glycine (1.1 eq), Nε-Boc-L-lysine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert (N₂) atmosphere.[16]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol (B129727) in dichloromethane, to yield the final this compound.
Synthesis Workflow and Potential Side Reactions
The following diagram illustrates the primary synthetic pathway and highlights the stages where common side reactions occur.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kilobio.com [kilobio.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. rsc.org [rsc.org]
Mass spectrometry analysis challenges with N'-Boc-N-(Gly-Oleoyl)-Lys conjugates
Welcome to the technical support center for the mass spectrometry analysis of N'-Boc-N-(Gly-Oleoyl)-Lys conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing the expected molecular ion for my this compound conjugate. What could be the issue?
A1: Several factors could contribute to the absence or low intensity of the molecular ion ([M+H]⁺ at m/z 568.4).
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis. This is common for molecules with labile groups like the Boc protecting group. Try reducing the source temperature or using a softer ionization technique if available.
-
Ionization Suppression: The complexity of the sample matrix can suppress the ionization of your target analyte. Ensure proper sample cleanup and consider using a higher dilution.
-
Incorrect m/z Range: Double-check that your instrument's mass range is set to include the expected m/z of 568.4.
-
Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ (m/z 590.4) or potassium [M+K]⁺ (m/z 606.4). Widen your search to include these common adducts.
Q2: My tandem mass spectrometry (MS/MS) spectra are complex. What are the expected fragmentation patterns for this conjugate?
A2: The fragmentation of this compound is expected to occur at several key locations, primarily involving the Boc group, the oleoyl (B10858665) chain, and the peptide backbone.
Key fragmentation pathways include:
-
Loss of Boc Group Components: A prominent loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion is highly likely. You may also observe the loss of t-butanol (74 Da).[1][2]
-
Oleoyl Chain Fragmentation: The oleoyl amide can undergo neutral losses of water (18 Da) and ammonia (B1221849) (17 Da).[3][4] Fragmentation along the acyl chain can also occur, leading to a series of ions separated by 14 Da (CH₂).[3][4]
-
Peptide Backbone Cleavage: Expect to see b- and y-type ions from the cleavage of the amide bonds in the Gly-Lys structure.
A diagram illustrating these potential fragmentation pathways is provided below.
Q3: How can I confirm that the oleoyl group is attached to the glycine (B1666218) residue?
A3: Targeted MS/MS analysis can confirm the location of the oleoyl group. Look for fragment ions that retain the oleoyl-glycine moiety. For example, the b-ion corresponding to the oleoyl-glycyl group would be a key indicator. The presence of fragment ions specific to acylated lysine (B10760008) can also be informative.[5][6]
Q4: I am observing poor peak shape and inconsistent retention times during my LC-MS analysis. What are some potential solutions?
A4: Poor chromatography for lipidated peptides can be due to their amphiphilic nature.
-
Column Choice: A C18 column is a good starting point, but for highly hydrophobic molecules, a C8 or a column with a different stationary phase might provide better results.
-
Mobile Phase Modifiers: The addition of a small amount of an organic acid like formic acid to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.
-
Gradient Optimization: A shallower gradient may be necessary to properly resolve the conjugate from other components in the sample matrix.
-
Sample Carryover: Lipidated molecules can be "sticky." Implement rigorous wash cycles between sample injections to prevent carryover.
Q5: What are the characteristic marker ions for the acylated lysine portion of the molecule?
A5: While the oleoyl group is much larger than an acetyl group, you might still observe some characteristic fragmentation related to the modified lysine. In studies of lysine acetylation, specific marker ions at m/z 126.1 and 143.1 are used for identification.[5][6] It is worth investigating your high-resolution data for ions that could be specific to the oleoyl-glycylated lysine residue.
Quantitative Data Summary
When performing quantitative analysis, it is crucial to monitor specific and high-intensity fragment ions. The table below lists the theoretical exact masses for the parent ion and key expected fragments and adducts of this compound.
| Ion Description | Theoretical m/z |
| [M] | 567.4247 |
| [M+H]⁺ | 568.4325 |
| [M+Na]⁺ | 590.4145 |
| [M+K]⁺ | 606.3884 |
| [M+H-H₂O]⁺ | 550.4219 |
| [M+H-NH₃]⁺ | 551.4059 |
| [M+H-C₄H₈]⁺ (Loss of isobutylene) | 512.3703 |
| [M+H-Boc]⁺ | 468.3771 |
Theoretical masses calculated for the chemical formula C₃₁H₅₇N₃O₆.[7]
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Dissolution: Dissolve the this compound conjugate in an appropriate organic solvent such as methanol (B129727) or acetonitrile (B52724) to a stock concentration of 1 mg/mL.
-
Dilution: Prepare working solutions by diluting the stock solution in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Filtration: For complex matrices, consider passing the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the hydrophobic conjugate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole, Q-TOF, or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically preferred for this class of molecules.[3]
-
MS1 Scan Range: m/z 150-1000.
-
MS/MS: Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. The optimal collision energy should be determined empirically.
Visualizations
Caption: Predicted MS/MS fragmentation of this compound.
Caption: Troubleshooting workflow for MS analysis.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry with collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Technical Support Center: HPLC Purification of N'-Boc-N-(Gly-Oleoyl)-Lys Labeled Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of N'-Boc-N-(Gly-Oleoyl)-Lys labeled peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC purification of your lipidated peptide.
Question: Why is my peptide showing poor peak shape (broadening or tailing) in the chromatogram?
Answer:
Poor peak shape for this compound labeled peptides is a common issue and can stem from several factors related to the peptide's hydrophobic nature.
-
Peptide Aggregation: The presence of the bulky, non-polar Boc group and the long oleoyl (B10858665) lipid chain significantly increases the peptide's hydrophobicity, which can lead to aggregation in aqueous solutions.[1][2] These aggregates behave differently on the column, leading to broad peaks.
-
Secondary Interactions with Silica (B1680970): The peptide may be interacting with free silanol (B1196071) groups on the stationary phase, causing peak tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
Solutions:
| Solution | Detailed Protocol |
| Modify Sample Solvent | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile (B52724) before diluting it with the initial mobile phase.[1][3] |
| Increase Column Temperature | Perform the purification at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates. Ensure your column and peptide are stable at the selected temperature.[1][4] |
| Adjust Mobile Phase | Ensure the trifluoroacetic acid (TFA) concentration in your mobile phase is around 0.1%. TFA acts as an ion-pairing agent, minimizing secondary interactions with the silica stationary phase and improving peak shape.[1][5] |
| Reduce Sample Load | Dilute your sample and inject a smaller amount to see if the peak shape improves.[1] If a larger quantity is needed, consider using a preparative or semi-preparative column with a higher loading capacity.[1][6] |
Question: I'm observing multiple peaks in my chromatogram. What are the possible causes and how can I identify my target peptide?
Answer:
The presence of multiple peaks indicates impurities in your sample. For this compound labeled peptides, these can include:
-
Incomplete Deprotection: If any side-chain protecting groups were used during synthesis, their incomplete removal can result in closely eluting, more hydrophobic impurities.[1]
-
Deletion Sequences: Peptides missing one or more amino acids are common byproducts of solid-phase peptide synthesis.[1][7]
-
Premature Boc Deprotection: The Boc group is sensitive to acid.[8][9] Partial deprotection before purification can lead to an additional peak corresponding to the deprotected peptide.
-
Oxidation: If your peptide contains susceptible residues like methionine or tryptophan, oxidation can occur, leading to additional peaks.[10]
Solutions:
| Solution | Detailed Protocol |
| Optimize HPLC Gradient | A shallower gradient will provide better resolution between your target peptide and closely related impurities.[1][11] An increase of 1% organic phase per minute is a good starting point for peptides.[11] |
| Peak Collection and Analysis | Collect all major peaks and analyze them by mass spectrometry (MS) to identify the fraction containing the desired molecular weight of your this compound labeled peptide.[2] |
| Review Synthesis and Cleavage | Ensure that the cleavage time with the TFA cocktail was sufficient for complete removal of all protecting groups.[1] |
Question: My lipidated peptide has poor solubility in the initial mobile phase. How can I improve this?
Answer:
Poor solubility is expected for this type of peptide due to the highly hydrophobic oleoyl chain.[3][12]
Solutions:
| Solution | Detailed Protocol |
| Use of Organic Solvents | Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[3][10][13] Then, dilute the solution with your initial mobile phase (e.g., 0.1% TFA in water) to the desired concentration for injection. |
| Sample Sonication | Gentle sonication of the sample solution can help to break up aggregates and improve solubility.[10] |
| Adjust pH | While TFA is standard, ensuring the peptide is fully protonated by dissolving it in an acidified aqueous solution can sometimes aid solubility.[13] |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for purifying this compound labeled peptides?
A1: A C18 reversed-phase column is the most common and suitable choice for purifying peptides of this nature.[4][7] Given the high hydrophobicity, a column with a wide pore size (e.g., 300 Å) is recommended to prevent restricted access of the molecule to the stationary phase.[14]
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase, and is there a risk to the Boc group?
A2: TFA serves two main purposes in peptide purification. It acts as an ion-pairing agent to improve peak shape and resolution, and it maintains a low pH to protonate residual silanol groups on the column.[1] While the Boc group is acid-labile, using a low concentration of TFA (typically 0.1%) in the mobile phase for the duration of the HPLC run is generally acceptable and does not cause significant deprotection.[8] However, prolonged exposure of the collected fractions to the acidic conditions, especially during solvent evaporation at elevated temperatures, can lead to Boc group cleavage.[8][15]
Q3: What is a good starting gradient for optimizing the purification of my lipidated peptide?
A3: Due to the high hydrophobicity imparted by the oleoyl group and the Boc protecting group, the peptide will elute at a higher concentration of organic solvent.[16] A good starting point is a linear gradient from a low percentage of mobile phase B (e.g., 5-30% acetonitrile with 0.1% TFA) to a high percentage (e.g., 95-100%) over 30-60 minutes.[4] You will likely need to adjust this based on the initial results to create a shallower gradient around the elution point of your peptide for better resolution.[5][11]
Q4: How should I handle the purified fractions to prevent degradation or loss of the Boc group?
A4: Once the fractions containing the purified peptide are collected, it is crucial to neutralize the TFA if there are concerns about Boc group stability. This can be done by adding a small amount of a volatile base like ammonium (B1175870) bicarbonate. Subsequently, the fractions should be pooled and lyophilized (freeze-dried) as quickly as possible to remove the solvents and TFA.[8][15] Storing peptides in solution can lead to degradation.[5]
Q5: My peptide seems to be irreversibly binding to the column. What can I do?
A5: The strong hydrophobicity of your peptide can lead to very strong interactions with the stationary phase. If the peptide does not elute even with a high concentration of acetonitrile, you can try using a stronger organic solvent like isopropanol (B130326) in your mobile phase B. Additionally, performing a column wash with a very high concentration of organic solvent after each run is good practice to remove any strongly retained material.
Experimental Protocols
General Protocol for Analytical RP-HPLC of this compound Labeled Peptides
This protocol provides a starting point for method development.
| Parameter | Recommendation |
| Instrumentation | HPLC or UHPLC system with a UV detector |
| Column | C18 reversed-phase, 5 µm particle size, 300 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[4] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30-40 °C[1][4] |
| Detection | UV absorbance at 220 nm (for the peptide backbone)[4] |
| Injection Volume | 10-20 µL[4] |
| Sample Preparation | Dissolve peptide in a minimal amount of DMSO, then dilute to ~1 mg/mL with Mobile Phase A[1][3] |
| Gradient | Start with a linear gradient of 30% to 95% Mobile Phase B over 30 minutes. Adjust as needed based on retention time.[4] |
Visual Diagrams
Caption: A typical workflow for the purification of lipidated peptides using RP-HPLC.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. protocols.io [protocols.io]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. biosynth.com [biosynth.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Overcoming steric hindrance in N'-Boc-N-(Gly-Oleoyl)-Lys conjugation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the conjugation of Gly-Oleoyl acid to N'-Boc-Lysine. The significant steric hindrance posed by both the bulky oleoyl (B10858665) aliphatic chain and the tert-butoxycarbonyl (Boc) protecting group makes this a particularly challenging coupling reaction, often resulting in low yields and side product formation.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low for the N'-Boc-N-(Gly-Oleoyl)-Lys conjugation?
Low yields are a common issue primarily due to severe steric hindrance. The bulky N'-Boc protecting group on the lysine (B10760008) side-chain and the long, flexible oleoyl group on the glycine (B1666218) moiety physically obstruct the approach of the activated carboxylic acid to the α-amino group of lysine. This slows down the desired reaction, allowing side reactions to become more competitive.[1][2] Furthermore, peptide sequences containing long-chain fatty acids can be prone to aggregation, which can physically block reactive sites and lead to incomplete reactions.[2][3]
Q2: What are the most common side products I should be aware of?
The most common issues are incomplete reactions leading to leftover starting materials and the formation of byproducts. Key side reactions include:
-
N-acylurea formation: If using carbodiimide (B86325) reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially when the amine nucleophile is sterically hindered.
-
Racemization: The activated Gly-Oleoyl intermediate can be susceptible to epimerization, particularly with prolonged activation times or in the presence of excess base.[1]
-
δ-Lactam Formation: While more common with arginine, intramolecular cyclization is a potential side reaction for activated amino acids, leading to an inactive species that cannot couple.[2]
Q3: Which coupling reagents are most effective for this sterically hindered reaction?
Standard carbodiimide reagents like DCC are often insufficient for sterically demanding couplings.[4] More powerful, modern coupling reagents are highly recommended. These fall into two main classes:
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly efficient for difficult couplings, including those involving N-methylated or other sterically hindered amino acids.[5][6] HATU, in particular, generates a highly reactive OAt-ester and benefits from the anchimeric assistance of the pyridine (B92270) nitrogen in its leaving group (HOAt), making it one of the most effective reagents.[5]
-
Phosphonium (B103445) Salts: Reagents like PyBOP and PyAOP are also very effective for hindered couplings and are generally preferred over carbodiimides to minimize side reactions.[5][7]
Reagents based on Oxyma Pure, such as COMU, offer comparable efficiency to HATU with the added benefits of improved safety (avoiding explosive HOBt/HOAt byproducts) and better solubility.[6]
Q4: How can I effectively monitor the progress of the conjugation reaction?
The most effective method for monitoring is Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (N'-Boc-Lysine and Gly-Oleoyl acid) and the appearance of the desired product mass. Thin-Layer Chromatography (TLC) can also be used, but co-elution of the starting materials and product can sometimes make interpretation difficult.
Q5: What is the best strategy for purifying the final this compound product?
Due to the lipophilic nature of the oleoyl chain, the final product is amphiphilic and may be challenging to purify. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method. You may need to optimize your gradient and solvent system to achieve good separation. Standard C18 columns are typically used with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid.
Troubleshooting Guides
Guide 1: Low or No Product Formation
Symptom: LC-MS analysis of the reaction mixture shows predominantly unreacted N'-Boc-Lysine and/or Gly-Oleoyl acid, even after extended reaction times.
Caption: Troubleshooting logic for low product yield.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | The chosen coupling reagent may not be powerful enough to overcome the high activation energy of this reaction. Switch from carbodiimides (EDC, DCC) to a more potent onium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt.[5][6] |
| Steric Hindrance | The bulky substituents are impeding the reaction. Increase the reaction temperature cautiously to 40-50°C to provide more kinetic energy.[2][7] Extend the reaction time, monitoring periodically with LC-MS. Consider "double coupling," where a second fresh batch of activated acid and coupling reagents is added after the initial coupling time.[8] |
| Suboptimal Base | The choice and amount of base can be critical. Use a hindered, non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA). Using excess base can sometimes promote side reactions.[2] |
| Poor Solubility | The lipidated Gly-Oleoyl acid may have poor solubility in standard solvents. N,N-Dimethylformamide (DMF) is a common choice, but N-Methyl-2-pyrrolidone (NMP) has stronger solvating properties. A mixture of DMF and Dichloromethane (DCM) can also be effective.[3] |
Guide 2: Significant Byproduct Formation
Symptom: The crude reaction mixture shows multiple peaks in the HPLC chromatogram or multiple masses in the LC-MS spectrum.
Caption: Diagnostic workflow for byproduct formation.
| Potential Cause | Recommended Solution |
| Racemization | The chiral center of the activated amino acid can epimerize. Minimize the pre-activation time before adding the amine component.[2] The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial for suppressing racemization.[1] Modern reagents like HATU and COMU already incorporate an equivalent of these additives.[6] |
| N-Acylurea Formation | This is a known side reaction for carbodiimides (e.g., DCC, EDC) in slow reactions. The best solution is to switch to phosphonium or aminium/uronium salt-based reagents (e.g., PyBOP, HATU), which do not form this byproduct.[6] |
| Degradation/Side Reactions | Prolonged exposure to high temperatures or strong bases can potentially affect the oleoyl double bond or lead to other degradation pathways. Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use the mildest conditions that afford a reasonable reaction rate. |
Quantitative Data Summary
The choice of coupling reagent is paramount for overcoming steric hindrance. The following table summarizes the relative performance of common reagents in challenging coupling scenarios, based on established principles in peptide chemistry.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Reactions
| Reagent Class | Example(s) | Relative Efficiency | Risk of Racemization | Key Considerations |
| Carbodiimides | DCC, EDC/HOBt | Low to Moderate | Moderate | Prone to N-acylurea formation in slow reactions. Byproducts can be difficult to remove.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective for hindered couplings. Solutions in DMF have moderate stability.[5] |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | High | Low | Widely used and effective, but less powerful than HOAt-based reagents for the most difficult cases.[5] |
| Aminium/Uronium Salts (HOAt-based) | HATU, HCTU | Very High | Very Low | Considered the most efficient class due to the high reactivity of OAt esters.[5][6] Ideal for sterically demanding couplings. |
| Aminium/Uronium Salts (Oxyma-based) | COMU | Very High | Very Low | Efficiency is comparable to HATU.[6] Offers improved safety profile and solubility over HOBt/HOAt-based reagents.[6] |
Experimental Protocols
Protocol 1: Recommended Coupling Procedure using HATU
This protocol describes a general method for the conjugation of Gly-Oleoyl acid to N'-Boc-Lysine using HATU as the coupling agent.
Caption: General experimental workflow for the conjugation.
Materials:
-
Gly-Oleoyl acid (1.2 equivalents)
-
N'-Boc-Lysine (1.0 equivalent)
-
HATU (1.15 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N'-Boc-Lysine (1.0 eq) and Gly-Oleoyl acid (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.15 eq) to the reaction mixture in one portion. The solution may change color.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40°C.
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by RP-HPLC to yield the final this compound product.
Protocol 2: Kaiser Test for Unreacted Amine
The Kaiser test can be used to qualitatively check for the consumption of the primary amine of N'-Boc-Lysine. A positive result (blue beads) indicates incomplete coupling.[2]
Reagents:
-
Reagent A: 5g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
Procedure:
-
Take a small sample of the reaction mixture and spot it onto a TLC plate, then dry completely.
-
Alternatively, if the reaction is on solid phase, take a few resin beads.
-
In a small test tube, add 2-3 drops of each reagent (A, B, and C) to the sample.
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation: A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow or colorless result indicates complete consumption of the starting amine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Lipid-Based Linkers in PROTACs: Evaluating N'-Boc-N-(Gly-Oleoyl)-Lys and Other Lipophilic Tethers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. The linker component, which connects the target protein-binding ligand to the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a long-chain fatty acid-based linker, against other commonly employed lipid and conventional linkers, supported by established principles of PROTAC design and experimental methodologies.
While direct comparative performance data for PROTACs specifically incorporating this compound is not extensively available in the public domain, this guide extrapolates its potential characteristics based on the known properties of oleic acid and general trends observed with hydrophobic and long-chain linkers in PROTAC development.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not a passive spacer but an active contributor to this process, influencing:
-
Ternary Complex Formation and Stability: The length, flexibility, and chemical nature of the linker dictate the relative orientation and proximity of the target protein and the E3 ligase.
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a crucial factor for both in vitro assays and in vivo bioavailability.
-
Cell Permeability: As PROTACs are typically large molecules, their ability to cross the cell membrane to reach intracellular targets is heavily influenced by the linker's properties.
Comparative Analysis of Linker Types
The selection of a suitable linker is a key optimization step in PROTAC development. Here, we compare the anticipated properties of an oleoyl-based linker with other common linker types.
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| This compound (Oleoyl-based) | Long, flexible, and highly hydrophobic alkyl chain.[1] | - May enhance cell membrane permeability due to high lipophilicity.- Potential for specific interactions with lipid bilayers or membrane-associated proteins.- The long chain may provide the necessary flexibility and length to span significant distances between the target protein and E3 ligase. | - Poor aqueous solubility, posing challenges for formulation and in vitro assays.- Potential for non-specific hydrophobic interactions, leading to off-target effects or aggregation.- Increased metabolic liability due to the long alkyl chain. |
| Short- to Medium-Chain Alkyl Linkers | Saturated hydrocarbon chains of varying lengths. | - Synthetically straightforward and easily tunable length.- Can provide a degree of lipophilicity to aid in cell permeability. | - Can negatively impact solubility, especially with increasing chain length.- High flexibility can sometimes be detrimental to ternary complex stability. |
| Polyethylene Glycol (PEG) Linkers | Hydrophilic chains of repeating ethylene (B1197577) glycol units. | - Improved aqueous solubility and reduced non-specific binding.- Can enhance pharmacokinetic properties. | - May decrease cell permeability due to increased polarity.- Can sometimes lead to reduced metabolic stability.[2] |
| Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) | Conformational constraint. | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.- May enhance metabolic stability.[2] | - More synthetically challenging to prepare.- Lack of flexibility might hinder the formation of a productive ternary complex. |
Experimental Data: General Trends in PROTAC Linker Performance
While specific data for oleoyl-based linkers is scarce, the following table summarizes general trends observed for different linker classes from various studies. These parameters are crucial for evaluating PROTAC efficacy.
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[2]
| Linker Type | Target Protein | Cell Line | Typical DC50 Range | Typical Dmax Range | Reference |
| Alkyl/Ether | Various | Various | nM to µM | Variable | [2] |
| PEG | Various | Various | pM to nM | >80% | [2] |
| Rigid | Various | Various | nM | >90% | [2] |
Note: The optimal linker and its performance are highly dependent on the specific target protein and E3 ligase pair.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Comparative Guide to Intracellular Protein Level Modulation: PROTACs, Cationic Lipid-Mediated siRNA, and Cell-Penetrating Peptide-Mediated Protein Delivery
For researchers, scientists, and drug development professionals, the ability to precisely modulate the levels of intracellular proteins is paramount for target validation and therapeutic development. This guide provides an objective comparison of three distinct and powerful strategies to achieve this: Proteolysis Targeting Chimeras (PROTACs) utilizing lipidated linkers for enhanced delivery, siRNA delivery using cationic lipids, and the intracellular delivery of functional proteins via cell-penetrating peptides (CPPs).
This comparison will focus on the mechanisms, performance, and practical application of each technology, with a particular emphasis on the well-studied epigenetic reader protein BRD4 as a common target where applicable. The inclusion of N'-Boc-N-(Gly-Oleoyl)-Lys is presented within its scientifically accurate context as a lipidation strategy to enhance the cell permeability of PROTACs, rather than as a standalone delivery vehicle.
At a Glance: Comparing the Methodologies
The choice of methodology for reducing intracellular protein levels depends on the specific experimental goals, the nature of the target protein, and the desired therapeutic outcome. Each approach offers a unique set of advantages and disadvantages in terms of mechanism, efficiency, and ease of use.
| Feature | PROTACs with Lipidated Linkers (e.g., incorporating this compound) | Cationic Lipid-Mediated siRNA (e.g., Lipofectamine) | Cell-Penetrating Peptide (CPP)-Mediated Protein Delivery (e.g., TAT) |
| Mechanism of Action | Hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation.[1][2] | Utilizes the RNA interference (RNAi) pathway to cleave target mRNA, preventing protein synthesis.[3] | Delivers a functional protein (e.g., enzyme, antibody) directly into the cell to modulate its target. |
| Level of Intervention | Post-translational (protein degradation).[1] | Post-transcriptional (mRNA silencing).[3] | Post-translational (protein-level modulation). |
| Key Delivery Component | Lipidated linker (e.g., containing oleoyl (B10858665) groups) enhances cell membrane permeability of the PROTAC molecule. | Cationic lipids form complexes with negatively charged siRNA, facilitating endocytosis. | A short, often cationic, peptide sequence fused to the cargo protein facilitates translocation across the cell membrane.[4] |
| Typical Cargo | Small molecule with two active ends connected by a linker. | Short interfering RNA (siRNA) duplex. | Functional proteins, peptides, or antibodies. |
| Target | Specific protein of interest. | mRNA transcript of the protein of interest. | Specific protein or cellular process. |
Performance Comparison: A Quantitative Look
Direct comparison of the efficacy of these three methods is most meaningful when examining their ability to reduce the functional levels of a specific target protein. The following tables summarize representative quantitative data for the downregulation of the BRD4 protein, a key regulator of oncogene transcription.[1][3]
Table 1: Efficiency of BRD4 Protein Reduction
| Method | Reagent/Molecule | Concentration | Time | Cell Line | % Protein Reduction | Citation(s) |
| PROTAC | BRD4 Degrader-1 | 100 nM | 24 hours | HeLa | >90% | [3] |
| siRNA | BRD4 siRNA | 50 nM | 48 hours | HeLa | ~80% | [3] |
| CPP-Protein | TAT-Functional Protein* | N/A | N/A | N/A | N/A |
Table 2: Downstream Effects on c-Myc Expression (a BRD4 Target)
| Method | Reagent/Molecule | Concentration | Time | Cell Line | % c-Myc Reduction | Citation(s) |
| PROTAC | BRD4 Degrader-1 | 100 nM | 24 hours | HeLa | ~75% | [3] |
| siRNA | BRD4 siRNA | 50 nM | 48 hours | HeLa | ~70% | [3] |
| CPP-Protein | TAT-Functional Protein* | N/A | N/A | N/A | N/A |
Data for CPP-mediated functional protein effects on c-Myc expression is not available for direct comparison.
Table 3: Impact on Cell Viability
| Method | Reagent/Molecule | Time | Cell Line | IC50 / Effect | Citation(s) |
| PROTAC | BRD4 Degrader-1 | 72 hours | Diffuse Large B-cell Lymphoma | <10 nM | [3] |
| siRNA | BRD4 siRNA | 72 hours | Medulloblastoma | Significant reduction in viability | [3] |
| CPP-Protein | TAT-Functional Protein* | N/A | N/A | N/A |
The impact on cell viability for CPP-delivered proteins is cargo-dependent.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental processes is crucial for understanding and implementing these technologies.
Mechanism of PROTAC-mediated protein degradation.
Mechanism of siRNA-mediated gene silencing.
Mechanism of CPP-mediated protein delivery.
References
Unveiling the In Vivo Fortitude: A Comparative Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides and Their Unmodified Counterparts
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their fleeting existence in the dynamic in vivo environment. Rapid degradation by proteases necessitates frequent administration, limiting patient compliance and therapeutic efficacy. A promising strategy to bolster peptide stability is lipidation, the covalent attachment of a lipid moiety. This guide provides an objective comparison of the in vivo stability of peptides modified with N'-Boc-N-(Gly-Oleoyl)-Lys versus their unmodified precursors, supported by experimental data and detailed methodologies.
The core principle behind the enhanced stability of lipidated peptides lies in their ability to reversibly bind to serum albumin, a long-lived and abundant plasma protein. This association shields the peptide from enzymatic degradation and reduces its renal clearance, thereby dramatically extending its circulation half-life. The this compound modification introduces an oleic acid tail, a long-chain fatty acid with a high affinity for albumin.
Quantitative Comparison of In Vivo Stability
To illustrate the profound impact of lipidation on in vivo stability, we can examine the well-documented case of Glucagon-Like Peptide-1 (GLP-1) and its acylated analogs, which employ a similar principle of fatty acid modification.
| Peptide | Modification | In Vivo Half-Life (Humans) |
| Native GLP-1 | Unmodified | ~2 minutes |
| Liraglutide (GLP-1 Analog) | Acylated with a C16 fatty acid via a glutamic acid linker | ~13 hours[1] |
| Semaglutide (GLP-1 Analog) | Acylated with a C18 fatty diacid via a linker containing two 8-amino-3,6-dioxaoctanoic acid (OEG) units | ~1 week (165 hours)[1] |
This table clearly demonstrates the exponential increase in in vivo half-life achieved through the addition of a fatty acid moiety, transforming a transient peptide into a long-acting therapeutic.
Mechanism of Enhanced Stability
The extended in vivo lifetime of peptides modified with this compound is primarily attributed to their interaction with serum albumin. The oleoyl (B10858665) lipid tail inserts into the hydrophobic binding pockets of albumin, creating a stable, non-covalent complex. This complex effectively increases the hydrodynamic radius of the peptide, preventing its rapid filtration by the kidneys. Furthermore, the steric hindrance provided by the large albumin molecule protects the peptide backbone from cleavage by circulating proteases. The Boc (tert-Butoxycarbonyl) protecting group on the lysine's alpha-amine allows for site-specific modification during synthesis.
Experimental Protocols
A comprehensive assessment of the in vivo stability of modified peptides requires a well-defined experimental workflow. The following outlines a typical protocol for a pharmacokinetic study in a rodent model.
References
A Comparative Guide to N'-Boc-N-(Gly-Oleoyl)-Lys and PEG Linkers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, the choice of a linker to conjugate a therapeutic agent to its carrier system is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison between a lipidated peptide linker, N'-Boc-N-(Gly-Oleoyl)-Lys, and the widely utilized polyethylene (B3416737) glycol (PEG) linkers. The comparison is based on available experimental data for oleic acid-based systems as a proxy for the this compound linker, offering insights into their respective performances in drug delivery applications.
Executive Summary
Both this compound and PEG linkers offer distinct advantages for drug delivery. PEG linkers are well-established for their ability to improve solubility, prolong circulation half-life, and reduce immunogenicity. In contrast, this compound, a lipidated peptide linker, leverages the properties of oleic acid to potentially enhance cellular uptake, facilitate endosomal escape, and offer alternative pharmacokinetic profiles. The choice between these linkers will depend on the specific therapeutic application, the nature of the drug, and the desired in vivo performance.
Physicochemical Properties and Formulation Characteristics
The physicochemical properties of the linker significantly influence the formulation of the final drug delivery system. Here, we compare key parameters of nanoparticles formulated with oleic acid-containing systems and PEGylated systems.
Table 1: Comparison of Physicochemical Properties of Nanoparticle Formulations
| Property | Oleic Acid-Based Nanoparticles (as a proxy for this compound) | PEGylated Nanoparticles |
| Particle Size (nm) | 75 - 298 nm[1][2] | Typically 100 - 200 nm |
| Zeta Potential (mV) | -13 to -19.5 mV[3] | Generally close to neutral (-5 to -15 mV) |
| Drug Loading (%) | ~4%[4] | Varies widely depending on drug and formulation (typically 1-10%) |
| Encapsulation Efficiency (%) | >70% to ~98%[2][4][5] | Generally high (>90%) |
In Vitro Drug Release Kinetics
The release profile of a drug from its carrier is a critical factor in determining its therapeutic efficacy. While direct comparative release studies are scarce, we can infer the release kinetics from studies on lipid-based and PEGylated nanoparticles.
Lipid-based nanoparticles, such as those that could be formed with this compound, often exhibit a pH-dependent release profile, with faster release in acidic environments mimicking endosomes and lysosomes[4]. This can be advantageous for intracellular drug delivery. The release kinetics from such systems can often be described by models such as the Korsmeyer-Peppas model, indicating a diffusion-controlled release mechanism[6][7].
PEGylated nanoparticles, on the other hand, can be designed for either sustained or triggered release. The PEG layer can act as a barrier to drug diffusion, leading to a more prolonged release profile. The release kinetics from PEGylated systems can also be complex and are often analyzed using various mathematical models to understand the underlying mechanisms.
Biocompatibility and Cytotoxicity
The safety of the linker and the resulting drug delivery system is paramount.
This compound (inferred from Oleic Acid data): Oleic acid itself has been shown to have low cytotoxicity at concentrations typically used in nanoparticle formulations. However, at higher concentrations, it can exhibit cytotoxic effects on certain cell lines[8][9]. The cytotoxicity of the final nanoparticle formulation will also depend on other components and the overall particle characteristics.
PEG Linkers: PEG is generally considered biocompatible and non-immunogenic, which is a primary reason for its widespread use in drug delivery. However, there have been reports of immune responses to PEGylated therapeutics, including the production of anti-PEG antibodies, which can lead to accelerated blood clearance of the drug carrier[10].
Pharmacokinetics and In Vivo Performance
The linker plays a crucial role in the in vivo fate of the drug conjugate.
This compound (inferred from Oleic Acid conjugate data): Conjugation of drugs with fatty acids like oleic acid can significantly alter their pharmacokinetic properties. For instance, a leuprolide-oleic acid conjugate demonstrated a prolonged mean absorption time and half-life after subcutaneous administration in rats, suggesting a sustained release and longer duration of action[3]. Oleic acid-based nanoparticles have also shown a dose-dependent tumor targetability in vivo[11].
PEG Linkers: PEGylation is a well-established strategy to prolong the circulation half-life of drugs and nanoparticles by reducing renal clearance and shielding them from the mononuclear phagocyte system. This "stealth" effect generally leads to increased drug accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.
Table 2: Pharmacokinetic Parameters of a Leuprolide-Oleic Acid Conjugate (LOC) vs. Unmodified Leuprolide in Rats (Subcutaneous Administration)
| Parameter | Leuprolide | Leuprolide-Oleic Acid Conjugate (LOC) |
| Mean Absorption Time (MAT) (min) | 36.8 | 255 |
| Half-life (t½) (min) | Not reported | Prolonged |
| Data adapted from a study on a leuprolide-oleic acid conjugate, serving as a proxy for a drug conjugated with this compound.[3] |
Cellular Uptake and Intracellular Trafficking
The mechanism of cellular entry and subsequent intracellular fate of the drug delivery system is critical for efficacy, especially for drugs with intracellular targets.
Lipid-Based Systems (relevant to this compound): Lipid-based nanoparticles can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[12][13]. The lipidic nature of the carrier can facilitate fusion with the endosomal membrane, leading to the release of the drug into the cytoplasm, a process known as endosomal escape[1][10][14].
PEGylated Systems: PEGylation can influence the cellular uptake of nanoparticles. While it can reduce non-specific uptake by the mononuclear phagocyte system, it can also decrease uptake by target cells. The cellular entry of PEGylated nanoparticles also occurs via endocytosis, and the efficiency of endosomal escape can be a limiting factor for the delivery of intracellularly active drugs[4][15].
Diagram of Cellular Uptake and Intracellular Trafficking Pathways
Experimental Protocols
Synthesis of a Drug Conjugate with this compound
This protocol is a representative example based on standard peptide conjugation techniques.
Objective: To conjugate a drug containing a primary amine to the carboxylic acid group of this compound.
Materials:
-
This compound
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation of this compound: Dissolve this compound (1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
Conjugation to the Drug: In a separate flask, dissolve the amine-containing drug (1.5 eq.) and DIPEA (2 eq.) in anhydrous DMF. Add the activated this compound solution dropwise to the drug solution. Stir the reaction overnight at room temperature.
-
Boc Deprotection (if required): After confirming the conjugation by mass spectrometry, the Boc protecting group can be removed by treating the conjugate with a solution of TFA in DCM (e.g., 20% TFA in DCM) for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Diagram of the Drug Conjugation Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the drug-linker conjugate or formulated nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Drug conjugate or nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the drug conjugate or nanoparticle formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The choice between this compound and PEG linkers for drug delivery is a nuanced decision that depends on the specific therapeutic goals. PEG linkers offer a well-trodden path with predictable benefits in terms of solubility and circulation time. This compound, representing a class of lipidated peptide linkers, presents an exciting alternative with the potential for enhanced cellular uptake and a modified pharmacokinetic profile. While direct comparative data is limited, the information available on oleic acid-based systems suggests that this class of linkers holds promise for the development of novel and effective drug delivery systems. Further head-to-head studies are warranted to fully elucidate the comparative advantages and disadvantages of these two important classes of linkers.
References
- 1. Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Doxorubicin hydrochloride-oleic acid conjugate loaded nanostructured lipid carriers for tumor specific drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion loaded with lycobetaine–oleic acid ionic complex: physicochemical characteristics, in vitro, in vivo evaluation, and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Assessing the Impact of Oleoyl Chain Length on N'-Boc-N-(Gly-Oleoyl)-Lys Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of the Acyl Chain in Lipoamino Acid Performance
Lipoamino acids, such as N'-Boc-N-(Gly-Oleoyl)-Lys, are amphiphilic molecules that can self-assemble in aqueous environments to form nanostructures like micelles. These structures can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery. The hydrophobic acyl chain is a key determinant of the physicochemical properties and biological activity of these nanocarriers.
The oleoyl (B10858665) chain is an 18-carbon monounsaturated fatty acid (C18:1). Its performance is benchmarked against analogues with saturated acyl chains of varying lengths: lauroyl (C12:0), palmitoyl (B13399708) (C16:0), and stearoyl (C18:0). The length of the saturated chain and the presence of a double bond in the oleoyl chain significantly impact the geometry and packing of the lipoamino acids within a micelle, thereby influencing the carrier's stability, drug loading capacity, and drug release profile.
Comparative Performance Analysis
The following tables summarize the expected trends in the performance of N'-Boc-N-(Gly-acyl)-Lys analogues based on data from similar lipoamino acid systems.
Table 1: Physicochemical Properties of N'-Boc-N-(Gly-acyl)-Lys Analogues
| Acyl Chain | Acronym | Molecular Weight ( g/mol ) | Expected Critical Micelle Concentration (CMC) Trend | Expected Micelle Size (Diameter) Trend |
| Lauroyl (C12:0) | C12-Gly-Lys | ~485.68 | Highest | Smallest |
| Palmitoyl (C16:0) | C16-Gly-Lys | ~541.80 | Lower | Intermediate |
| Stearoyl (C18:0) | C18-Gly-Lys | ~569.85 | Lower still | Larger |
| Oleoyl (C18:1) | Oleoyl-Gly-Lys | ~567.83 | Higher than Stearoyl | Larger, less ordered core |
Note: The CMC is expected to decrease with increasing length of the saturated acyl chain due to increased hydrophobicity. The presence of a cis-double bond in the oleoyl chain is expected to result in a slightly higher CMC compared to its saturated counterpart (stearoyl) due to less efficient packing.
Table 2: Drug Delivery Performance of Micelles from N'-Boc-N-(Gly-acyl)-Lys Analogues with a Model Hydrophobic Drug
| Acyl Chain | Expected Drug Loading Capacity (DLC) Trend | Expected Encapsulation Efficiency (EE) Trend | Expected Drug Release Rate Trend | Expected Cellular Uptake Efficiency Trend |
| Lauroyl (C12:0) | Lowest | Lower | Fastest | Lower |
| Palmitoyl (C16:0) | Intermediate | Intermediate | Intermediate | Intermediate |
| Stearoyl (C18:0) | High | High | Slowest | Higher |
| Oleoyl (C18:1) | High | High | Slower than Lauroyl/Palmitoyl, potentially faster than Stearoyl | Highest |
Note: Longer saturated acyl chains create a larger, more stable hydrophobic core, generally leading to higher drug loading and slower drug release. The kink in the oleoyl chain may create a less densely packed, more fluid core, which could influence both drug loading and release. The increased fluidity of oleoyl-containing membranes is often associated with enhanced cellular uptake.
Experimental Protocols
Detailed methodologies for key experiments to determine the performance of N'-Boc-N-(Gly-acyl)-Lys analogues are provided below.
Synthesis of N'-Boc-N-(Gly-acyl)-Lys Analogues
This protocol outlines a general procedure for the synthesis of N'-Boc-N-(Gly-acyl)-Lys with varying fatty acid chains (lauroyl, palmitoyl, stearoyl, and oleoyl).
Materials:
-
Nα-Boc-Nε-Fmoc-L-lysine
-
Glycine ethyl ester hydrochloride
-
Fatty acids (lauric acid, palmitic acid, stearic acid, oleic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Fatty Acid: Dissolve the fatty acid (1.1 eq) and NHS (1.1 eq) in dry DCM. Add DCC (1.1 eq) at 0°C and stir for 2 hours at 0°C and then overnight at room temperature. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the fatty acid-NHS ester.
-
Synthesis of Gly-Lys(Fmoc)-OtBu: Couple Nα-Boc-Glycine to the free epsilon amine of Lys(Fmoc)-OtBu using a standard peptide coupling reagent like HATU.
-
Deprotection of Fmoc Group: Dissolve the resulting dipeptide in a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the lysine (B10760008) side chain.
-
Acylation of Lysine: Dissolve the deprotected dipeptide in DMF and add the activated fatty acid-NHS ester (1.0 eq). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Concentrate the reaction mixture and perform an aqueous work-up with EtOAc and saturated sodium bicarbonate solution. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Final Deprotection: Treat the purified product with TFA in DCM to remove the Boc and t-butyl protecting groups. Purify the final N'-Boc-N-(Gly-acyl)-Lys product by preparative HPLC.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using a fluorescence-based method with pyrene (B120774) as a probe.
Materials:
-
N'-Boc-N-(Gly-acyl)-Lys analogues
-
Pyrene
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (B3395972) (10⁻² M).
-
Prepare a series of aqueous solutions of the lipoamino acid in PBS with concentrations ranging from 10⁻⁷ to 10⁻³ M.
-
Add a small aliquot of the pyrene stock solution to each lipoamino acid solution to achieve a final pyrene concentration of 10⁻⁶ M.
-
Incubate the solutions at room temperature for 24 hours in the dark.
-
Measure the fluorescence emission spectra of pyrene from 350 to 450 nm with an excitation wavelength of 334 nm.
-
Plot the ratio of the fluorescence intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃) as a function of the logarithm of the lipoamino acid concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed.
Drug Loading and Encapsulation Efficiency
A model hydrophobic drug (e.g., Doxorubicin) can be loaded into the micelles using the dialysis method.
Materials:
-
N'-Boc-N-(Gly-acyl)-Lys analogues
-
Doxorubicin (B1662922) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve the lipoamino acid and doxorubicin hydrochloride in DMSO. Add triethylamine to neutralize the doxorubicin salt.
-
Stir the solution for 24 hours at room temperature in the dark.
-
Transfer the solution to a dialysis bag and dialyze against PBS for 48 hours to remove the unloaded drug and DMSO.
-
Lyophilize the dialyzed solution to obtain the drug-loaded micelles.
-
To determine the drug loading content (DLC) and encapsulation efficiency (EE), dissolve a known amount of the lyophilized powder in DMSO and measure the doxorubicin concentration using a UV-Vis spectrophotometer at 485 nm.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
In Vitro Drug Release Study
The release of the encapsulated drug can be monitored under physiological conditions.
Materials:
-
Drug-loaded micelles
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate endosomal pH)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Shaking incubator
Procedure:
-
Disperse a known amount of drug-loaded micelles in PBS (pH 7.4 or 5.5).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release percentage against time.
Cellular Uptake Study
The efficiency of cellular internalization of the micelles can be assessed using a fluorescently labeled version of the lipoamino acid or a fluorescently labeled cargo.
Materials:
-
Fluorescently labeled micelles (e.g., with a covalently attached fluorescent dye or encapsulating a fluorescent probe like Nile Red)
-
Cancer cell line (e.g., HeLa or MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Seed the cells in appropriate culture plates or on coverslips and allow them to adhere overnight.
-
Incubate the cells with a fixed concentration of the fluorescently labeled micelles for different time periods (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized micelles.
-
For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.
-
For CLSM, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the intracellular localization of the fluorescent micelles.
Visualizations
Signaling Pathway for Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis of lipoamino acid micelles.
Experimental Workflow for Performance Assessment
Cross-Validation of N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the rigorous confirmation of molecular structure and purity is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules such as the lipoamino acid N'-Boc-N-(Gly-Oleoyl)-Lys, a single analytical technique is often insufficient to provide unambiguous characterization. This guide presents a comparative overview of orthogonal analytical techniques for the cross-validation of this compound conjugation. By leveraging the distinct physicochemical principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, a comprehensive and robust analytical workflow can be established.
This guide provides detailed experimental protocols, comparative data tables, and visual workflows to assist researchers in the comprehensive characterization of this and similar lipidated peptide structures.
Overall Analytical Workflow
The successful characterization of this compound relies on a systematic workflow that integrates multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined application provides a high degree of confidence in the final product's identity and purity.
A Head-to-Head Battle of Lipids: Comparing the Success Rates of Lipidation Strategies in Drug Development
For researchers, scientists, and drug development professionals, enhancing the therapeutic potential of proteins and peptides is a constant challenge. Lipidation, the covalent attachment of lipid moieties, has emerged as a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of these biomolecules. This guide provides an objective comparison of different lipidation strategies, supported by experimental data, to aid in the rational design of next-generation therapeutics.
Lipidation strategies are diverse, with the most common being S-palmitoylation, N-myristoylation, and the attachment of longer fatty acid chains, as well as PEGylation, the covalent linking of polyethylene (B3416737) glycol chains. These modifications can profoundly influence a molecule's half-life, cell permeability, and biological activity. However, the success of each strategy is highly dependent on the specific protein or peptide and the desired therapeutic outcome. This guide delves into case studies that quantitatively compare these methods, offering a clearer picture of their respective strengths and weaknesses.
Key Lipidation Strategies at a Glance:
-
S-Palmitoylation: The reversible attachment of a 16-carbon palmitic acid to cysteine residues. This dynamic modification plays a crucial role in protein trafficking, localization, and stability.[1][2]
-
N-Myristoylation: The irreversible attachment of a 14-carbon myristic acid to an N-terminal glycine. This co-translational modification is critical for membrane targeting and signal transduction.[3][4]
-
Acylation with Varying Chain Lengths: The attachment of fatty acids of different lengths, which can be fine-tuned to optimize properties like antimicrobial activity and cell permeability.
-
PEGylation: The conjugation of polyethylene glycol, a non-lipid polymer, to increase the hydrodynamic size of a molecule, thereby reducing renal clearance and extending its circulation half-life.[5][6]
Comparative Analysis of Lipidation Strategies
To provide a clear comparison, the following sections present quantitative data from case studies that directly evaluate different lipidation techniques on similar molecules.
Case Study 1: Impact of Acyl Chain Length on Antimicrobial Peptide Activity
A study on a novel cyclic lipopeptide investigated the effect of varying the length of the attached fatty acid on its antimicrobial and hemolytic (toxicity to red blood cells) activity. The results demonstrate a clear structure-activity relationship, where the optimal acyl chain length is a trade-off between efficacy and safety.
| Acyl Chain Length | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Hemolytic Activity (HC50, µM) |
| C8 (Octanoic acid) | 4 | >200 |
| C10 (Decanoic acid) | 2 | 50 |
| C12 (Lauric acid) | 2 | 25 |
| C14 (Myristic acid) | 4 | 12.5 |
| C16 (Palmitic acid) | 8 | 6.25 |
Data Summary: This table clearly shows that while C10 and C12 chains provide the highest antimicrobial potency, they also exhibit increased hemolytic activity. The C8 chain, however, offers a good balance of moderate antimicrobial activity with significantly lower toxicity, making it a more promising candidate for therapeutic development.
Case Study 2: Palmitoylation vs. Myristoylation on Cellular Uptake and Trafficking
A study utilizing fluorescently labeled lipidated peptides mimicking farnesylated and myristoylated proteins revealed differences in their cellular uptake and subsequent palmitoylation.
| Peptide Mimic | Cellular Uptake (pmol/mg protein) | Palmitoylation Efficiency | Subcellular Localization |
| Myristoylated Peptide | 150 | High | Golgi and Plasma Membrane |
| Farnesylated Peptide | 75 | Lower than Myristoylated | Golgi (trafficking to plasma membrane requires palmitoylation) |
Data Summary: The myristoylated peptide showed significantly higher cellular uptake and was more efficiently palmitoylated compared to the farnesylated peptide.[7] This suggests that for intracellular targets, a myristoylation signal may be more effective in promoting cellular entry. Furthermore, the study highlighted that for some proteins, an initial lipidation event like farnesylation is a prerequisite for subsequent palmitoylation, which then directs trafficking to the plasma membrane.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Solid-Phase Peptide Synthesis (SPPS) of Lipidated Peptides
This protocol outlines the manual synthesis of peptides using the Fmoc/tBu strategy.
Materials:
-
Rink-amide MBHA resin or Wang resin
-
Fmoc-protected amino acids
-
Fatty acids (e.g., palmitic acid, myristic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in NMP (N-Methyl-2-pyrrolidone)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 10 minutes each to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with NMP and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Lipidation (N-terminal):
-
After the final amino acid coupling and Fmoc deprotection, dissolve the fatty acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and couple to the N-terminus of the peptide as described in step 4.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Determination of In Vivo Protein Half-Life
This protocol describes a method for measuring the in vivo half-life of a protein using a SNAP-tag based chemical pulse-chase labeling approach.
Materials:
-
SNAP-tag fusion protein expressing mice
-
SNAP-tag substrate (e.g., BG-fluorophore)
-
Anesthetic
-
Blood collection supplies
-
SDS-PAGE and Western blotting reagents
-
Fluorescence imager
Procedure:
-
Pulse Labeling: Administer the SNAP-tag substrate to the mice via intravenous injection to label the existing population of the SNAP-tag fusion protein.
-
Chase: At various time points after the initial pulse (e.g., 0, 6, 12, 24, 48 hours), collect blood samples.
-
Sample Preparation: Prepare protein lysates from the collected blood cells or plasma.
-
Quantification:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled SNAP-tag fusion protein using a fluorescence imager.
-
Quantify the fluorescence intensity of the protein band at each time point.
-
-
Half-Life Calculation: Plot the fluorescence intensity against time and fit the data to a one-phase exponential decay curve to calculate the protein's half-life.[1][10][11]
Visualizing the Impact of Lipidation: Signaling Pathways and Workflows
Understanding the mechanism by which lipidation affects protein function often involves mapping their roles in cellular signaling pathways.
Caption: A generalized G-protein coupled receptor signaling pathway.
The diagram above illustrates a typical signaling pathway where lipidation plays a critical role. Both myristoylation and palmitoylation of G-proteins are essential for their localization to the cell membrane, which is a prerequisite for their interaction with receptors and downstream effectors. The reversibility of palmitoylation allows for dynamic regulation of G-protein trafficking and signaling.
Caption: A typical experimental workflow for comparing lipidation strategies.
This workflow diagram outlines the key steps involved in a comparative study of different lipidation strategies. It begins with the design and synthesis of the lipidated peptides, followed by a series of in vitro and in vivo assays to evaluate their performance. The collected data is then analyzed to determine the most successful lipidation strategy for the specific therapeutic application.
Conclusion
The choice of a lipidation strategy is a critical decision in the development of peptide and protein therapeutics. As the case studies demonstrate, there is no one-size-fits-all solution. A systematic and comparative approach, involving the synthesis and evaluation of multiple lipidated variants, is essential for identifying the optimal modification that enhances therapeutic efficacy while minimizing toxicity. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and development of novel lipidated drugs.
References
- 1. Determining protein half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein palmitoylation: Palmitoyltransferases and their specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling N'-Boc-N-(Gly-Oleoyl)-Lys
This guide provides crucial safety and logistical information for the handling and disposal of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipophilized, protected amino acid derivative. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
May be harmful if swallowed or inhaled, potentially causing respiratory tract irritation[2][3].
-
The long-term toxicological properties have not been fully investigated.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards[4][5]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after[4]. |
| Body Protection | Laboratory Coat | Standard laboratory coat. For larger quantities, a full suit may be considered[3]. |
| Respiratory Protection | Dust Respirator or Full-face Respirator | Required when handling the powder form to avoid inhalation, especially if dust is generated[3][6]. Use in a well-ventilated area or under a fume hood. |
Storage and Handling
Proper storage is essential to maintain the integrity of this compound.
Storage Conditions:
-
Short-term: Store at 4°C in a dark, dry place[7].
-
Long-term: For extended storage, keep at -20°C or lower (-80°C is preferable) in a tightly sealed container under an inert atmosphere to prevent degradation from moisture and oxidation[1][7].
-
The compound is likely hygroscopic and sensitive to moisture[1][6].
Handling Procedures:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation upon opening[6].
-
Weigh the compound quickly in a well-ventilated area, minimizing the generation of dust[6].
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly after handling the material[3].
Experimental Protocols
Dissolution Protocol:
Due to the presence of the oleoyl (B10858665) group, this compound is expected to be hydrophobic.
-
Solvent Selection: Attempt to dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8].
-
Sonication: If the compound does not readily dissolve, sonication in a water bath may aid the process. Avoid excessive heating[6].
-
Aqueous Dilution: Once dissolved in the organic solvent, the solution can be slowly diluted with an appropriate aqueous buffer to the desired final concentration.
-
Incompatible Solvents: Avoid direct dissolution in water or aqueous buffers due to its hydrophobic nature.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention[1][2]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[1][2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention[2][9]. |
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Solid Waste: Collect unused solid material and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container for organic solvents. Do not pour down the drain[4].
-
Decontamination: Decontaminate work surfaces with an appropriate solvent and cleaning agents.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. peptide.com [peptide.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bachem.com [bachem.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. lifetein.com [lifetein.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
